Product packaging for Ipflufenoquin(Cat. No.:CAS No. 1314008-27-9)

Ipflufenoquin

Cat. No.: B10861161
CAS No.: 1314008-27-9
M. Wt: 347.3 g/mol
InChI Key: DSXOWZNZGWXWMX-UHFFFAOYSA-N
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Description

Ipflufenoquin is a member of the class of quinolines that is quinoline substituted by a methyl group, 3-fluoro-2-(2-hydroxypropan-2-yl)phenoxy group, fluoro group and fluoro group at positions 2, 3, 7 and 8, respectively. It is a fungicide being developed by Nippon-Soda Co. Ltd (Japan) which has stable efficacy against a wide range of plant diseases, such as gray mold, scab and rice blast. It has a role as a fungicide. It is a member of quinolines, an organofluorine compound, an aromatic ether and a member of benzyl alcohols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H16F3NO2 B10861161 Ipflufenoquin CAS No. 1314008-27-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1314008-27-9

Molecular Formula

C19H16F3NO2

Molecular Weight

347.3 g/mol

IUPAC Name

2-[2-(7,8-difluoro-2-methylquinolin-3-yl)oxy-6-fluorophenyl]propan-2-ol

InChI

InChI=1S/C19H16F3NO2/c1-10-15(9-11-7-8-13(21)17(22)18(11)23-10)25-14-6-4-5-12(20)16(14)19(2,3)24/h4-9,24H,1-3H3

InChI Key

DSXOWZNZGWXWMX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C=CC(=C(C2=N1)F)F)OC3=C(C(=CC=C3)F)C(C)(C)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ipflufenoquin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Ipflufenoquin is a novel, broad-spectrum quinoline fungicide that introduces a new mode of action in the control of plant pathogenic fungi.[1][2] Its primary molecular target is the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key component in the de novo pyrimidine biosynthesis pathway.[1][3] this compound is classified by the Fungicide Resistance Action Committee (FRAC) under Code 52, designating it as a DHODH inhibitor.[1][3]

The inhibition of DHODH disrupts the synthesis of pyrimidine-based nucleotides, which are essential for the production of DNA, RNA, and other vital cellular components in fungi.[1][3] Specifically, DHODH catalyzes the oxidation of dihydroorotate to orotate, a critical step in this pathway.[3] By blocking this enzyme, this compound effectively halts pyrimidine production, leading to the cessation of fungal growth and, ultimately, cell death.[3] This targeted action provides high efficacy against a range of fungal diseases, including gray mold and apple scab.

A significant aspect of this compound's mechanism of action is its shared target with the clinical antifungal drug candidate, olorofim.[3] This has raised concerns about the potential for cross-resistance, where the use of this compound in agricultural settings could select for fungal strains that are also resistant to olorofim.[3]

Quantitative Data: In Vitro Inhibition of DHODH

The inhibitory activity of this compound against DHODH has been quantified, demonstrating its potency. The following table summarizes the key findings from in vitro studies on Aspergillus fumigatus DHODH.

Target EnzymeCompoundIC50 (nM)Notes
Wild-type A. fumigatus DHODHThis compound774 (± 144)Demonstrates direct inhibition of the target enzyme.[3]
Wild-type A. fumigatus DHODHOlorofim51 (± 14)Included for comparison, showing higher potency than this compound in this assay.[3]
Mutant A. fumigatus DHODH (Gly119Ser, Gly119Cys, Gly119Val, Gly119Ala)This compound4-5 fold greater than wild-typeMutations at the Gly119 position, known to confer resistance to olorofim, also reduce the susceptibility to this compound.[3]

Experimental Protocols

In Vitro DHODH Inhibition Assay

A foundational experiment to determine the direct inhibitory effect of this compound on its target enzyme is the in vitro DHODH assay.

Objective: To measure the dose-dependent inhibition of recombinant DHODH by this compound and determine the IC50 value.

Methodology:

  • Enzyme Source: Recombinant Aspergillus fumigatus DHODH enzyme is expressed and purified.

  • Assay Buffer: The assay is conducted in a buffer solution, typically composed of 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 10% glycerol, and 0.1% Triton X-100.[3]

  • Substrates and Reagents:

    • L-dihydroorotic acid (1 mM) serves as the substrate for DHODH.[3]

    • Coenzyme Q2 (0.05 mM) acts as the electron acceptor.[3]

    • 2,6-dichloroindophenol (DCIP) (0.1 mM) is used as a redox indicator, which changes color as it is reduced.[3]

  • Procedure:

    • The recombinant DHODH enzyme is incubated in the assay buffer in the presence of a range of this compound concentrations.

    • The reaction is initiated by the addition of the substrate, L-dihydroorotic acid.

    • The rate of DCIP reduction is monitored spectrophotometrically by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm).

    • The enzyme activity at each this compound concentration is calculated and compared to the activity in the absence of the inhibitor to determine the percentage of inhibition.[3]

  • Data Analysis: The percentage of inhibition is plotted against the logarithm of the this compound concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

In Silico Molecular Docking

Computational methods are employed to predict the binding of this compound to the DHODH enzyme.

Objective: To model the interaction between this compound and the DHODH protein and to correlate binding affinity with fungicide sensitivity.

Methodology:

  • Protein Structure Prediction: The three-dimensional structure of the target DHODH enzyme from a specific fungal species (e.g., Botrytis cinerea) is predicted using tools like AlphaFold2.

  • Molecular Docking Simulation: Software such as Autodock Vina is used to simulate the binding of this compound to the predicted DHODH structure. This involves exploring various possible conformations of the ligand (this compound) within the active site of the protein.

  • Binding Affinity Calculation: The simulation calculates the binding affinity (ΔG, in kcal/mol), which represents the strength of the interaction between this compound and DHODH. A more negative value indicates a stronger binding affinity.

  • Correlation Analysis: The calculated binding affinities are then correlated with experimentally determined fungicide sensitivity values (e.g., EC50 values) for different fungal species.

Visualizations

Signaling Pathway

G cluster_pyrimidine De Novo Pyrimidine Biosynthesis Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multiple Steps Aspartate Aspartate Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP -> UTP, CTP Orotate->UMP Multiple Steps DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA This compound This compound This compound->Inhibition Inhibition->Dihydroorotate Inhibition

Caption: Mechanism of this compound action via inhibition of DHODH in the pyrimidine biosynthesis pathway.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Recombinant_DHODH Purify Recombinant DHODH Enzyme Incubation Incubate DHODH with This compound Dilutions Recombinant_DHODH->Incubation Assay_Buffer Prepare Assay Buffer (Tris, KCl, etc.) Assay_Buffer->Incubation Reagents Prepare Substrates (Dihydroorotate, CoQ2, DCIP) Reaction Initiate Reaction with Substrate Addition Reagents->Reaction Ipflufenoquin_Dilutions Create Serial Dilutions of this compound Ipflufenoquin_Dilutions->Incubation Incubation->Reaction Measurement Measure DCIP Reduction (Spectrophotometry) Reaction->Measurement Inhibition_Calc Calculate % Inhibition vs. Control Measurement->Inhibition_Calc Dose_Response Plot Dose-Response Curve Inhibition_Calc->Dose_Response IC50 Determine IC50 Value Dose_Response->IC50

Caption: Experimental workflow for the in vitro DHODH inhibition assay.

Logical Relationship

G cluster_insilico In Silico Prediction cluster_invitro In Vitro Validation DHODH_Structure DHODH Protein Structure (AlphaFold2) Molecular_Docking Molecular Docking (Autodock Vina) DHODH_Structure->Molecular_Docking Binding_Affinity Calculated Binding Affinity (ΔG) Molecular_Docking->Binding_Affinity EC50 Experimental EC50 Value Binding_Affinity->EC50 Correlates with (Higher affinity -> Lower EC50) Fungicide_Sensitivity Fungicide Sensitivity Assay (Mycelial Growth Inhibition) Fungicide_Sensitivity->EC50

Caption: Logical relationship between in silico predicted binding affinity and in vitro fungicide sensitivity.

References

Physical and chemical properties of Ipflufenoquin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Ipflufenoquin

Introduction

This compound is a novel broad-spectrum fungicide belonging to the quinoline class of chemicals. Developed by Nippon Soda, it represents a new mode of action in controlling a range of fungal diseases in crops such as pome fruits, almonds, and strawberries.[1] Its unique mechanism targets the enzyme dihydroorotate dehydrogenase (DHODH), a critical component in the de novo pyrimidine biosynthesis pathway in fungi.[2][3] This document provides a comprehensive overview of the physical and chemical properties of this compound, intended for researchers, scientists, and professionals in drug and pesticide development.

Chemical Identity

This compound is identified by its systematic IUPAC name, CAS registry number, and chemical structure.

IdentifierValueSource
IUPAC Name 2-{2-[(7,8-difluoro-2-methylquinolin-3-yl)oxy]-6-fluorophenyl}propan-2-ol[4][5]
CAS Name 2-[(7,8-difluoro-2-methyl-3-quinolinyl)oxy]-6-fluoro-α,α-dimethylbenzenemethanol[4][6]
CAS Registry No. 1314008-27-9[4][7][8]
Molecular Formula C₁₉H₁₆F₃NO₂[4][7][8][9]
Molecular Weight 347.33 g/mol [7][9][10][11]
InChIKey DSXOWZNZGWXWMX-UHFFFAOYSA-N[4][8]
FRAC MoA Class 52[2][12]

Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to understanding its environmental fate, biological activity, and formulation requirements. The properties of this compound are summarized below.

PropertyValueConditionsSource
Physical Form Pale yellow powdery crystals / Crystalline solidAmbient[12]
Odor None-
Melting Point 114.4 to 115.5 °C-
Boiling Point 164.9 °Cat 5.0 Pa
Relative Density 1.3904 g/cm³-[12]
Vapor Pressure 7.76 x 10⁻⁶ Pa (5.82 x 10⁻⁸ torr)at 20°C
Henry's Law Constant 2.93 x 10⁻⁴ Pa·m³/molat 20°C
Dissociation Constant (pKa) 2.18at 25°C[12]
Octanol-Water Partition Coefficient (Log Kₒw) 3.89at 25°C[13]

Solubility

Solubility is a critical parameter influencing a compound's bioavailability and environmental mobility.

SolventSolubilityConditionsSource
Water 9.20 mg/L20°C
Water (pH 4) 10.8 mg/L20°C[13]
Water (pH 7) 10.3 mg/L20°C[13]
Water (pH 9) 9.55 mg/L20°C[13]
DMSO 100 mg/mL (287.91 mM)Requires ultrasonic and warming to 80°C[7][11][14]
Common Organic Solvents Soluble-

Stability

The stability of this compound under various environmental conditions determines its persistence and degradation pathways.

Stability TypeResultConditionsSource
Thermal Stability Stable for at least 2 yearsNormal conditions
Hydrolysis StablepH 4, 7, and 9[1][13]
Aqueous Photolysis Degrades rapidly; DT₅₀ = 10.3 dayspH 7, 40°N latitude[12]
Soil Degradation PersistentAerobic and anaerobic aquatic environments[1][13]

Mechanism of Action: DHODH Inhibition

This compound's fungicidal activity stems from its inhibition of dihydroorotate dehydrogenase (DHODH).[2][3] This enzyme catalyzes the conversion of dihydroorotate to orotate, a key step in the de novo biosynthesis of pyrimidines, which are essential for DNA and RNA synthesis.[2][3] By blocking this enzyme, this compound deprives the fungal cell of necessary building blocks for proliferation. This mode of action is classified by the Fungicide Resistance Action Committee (FRAC) as Group 52.[2]

DHODH_Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH Pyrimidines Pyrimidines (e.g., UMP) Orotate->Pyrimidines ... DNA_RNA DNA & RNA Synthesis Pyrimidines->DNA_RNA This compound This compound This compound->Inhibition

Caption: Mechanism of action of this compound via inhibition of the DHODH enzyme.

Experimental Protocols

Determination of Octanol-Water Partition Coefficient (Log Kₒw)

The Log Kₒw value of 3.89 was determined using the shake flask method at 25°C.

  • Preparation: Solutions of this compound are prepared in both n-octanol and water. The two solvents must be mutually saturated prior to the experiment.

  • Partitioning: A known volume of the aqueous solution and the n-octanol solution are combined in a separatory funnel.

  • Equilibration: The funnel is shaken vigorously to facilitate the partitioning of this compound between the two phases until equilibrium is reached. This is typically done at a constant temperature (25°C).

  • Phase Separation: The mixture is allowed to stand until the n-octanol and water layers are clearly separated.

  • Quantification: The concentration of this compound in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (Kₒw) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The final value is expressed as its base-10 logarithm (Log Kₒw).

Residue Analysis in Environmental and Biological Matrices

An analytical method for the enforcement of residue limits in crops involves liquid chromatography with tandem mass spectrometry (LC-MS/MS).[1]

  • Sample Extraction: The target matrix (e.g., crop tissue, soil) is homogenized and extracted with an appropriate organic solvent mixture.

  • Cleanup: The crude extract is subjected to a cleanup procedure, such as solid-phase extraction (SPE), to remove interfering co-extractives.

  • LC Separation: The purified extract is injected into an HPLC system equipped with a suitable column (e.g., C18) to separate this compound from other components.

  • MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode. For this compound, specific precursor-to-product ion transitions are monitored for unambiguous identification and quantification.

    • Quantitation Transition: m/z 348 → 330[1]

    • Confirmation Transition: m/z 348 → 180[1]

  • Data Analysis: The analyte concentration is determined by comparing the peak area from the sample to a calibration curve generated from standards of known concentration. The method limit of quantitation (LOQ) is typically 0.01 ppm in crop matrices.[1]

Analytical_Workflow Start Sample Collection (e.g., Crop, Soil, Water) Extraction Homogenization & Solvent Extraction Start->Extraction Cleanup Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup LC_MS LC-MS/MS Analysis Cleanup->LC_MS Data Data Processing & Quantification LC_MS->Data Result Final Concentration Report Data->Result

Caption: General workflow for the analytical determination of this compound residues.

Chemical Synthesis

The synthesis of this compound involves a multi-step process starting from 2,3-difluoroaniline.[15] The key transformations include the formation of a difluorinated isatin derivative, ring enlargement to a quinoline carboxylic acid, and subsequent functional group manipulations to yield the final product.[15]

Synthesis_Pathway A 2,3-Difluoroaniline B Difluorinated Isatin Derivative (88) A->B + Chloral Hydrate, Hydroxylamine HCl C Quinoline Carboxylic Acid (89) B->C Ring Enlargement (+ Bromoacetone) D Quinolinol (90) C->D Thermal Decarboxylation E Phenyl Quinolinyl Ether (91) D->E + 2,6-Difluoro Acetophenone F This compound E->F Grignard Addition (+ CH₃MgCl)

Caption: Simplified chemical synthesis pathway for this compound.[15]

Conclusion

This compound is a potent fungicide with a well-defined set of physical and chemical properties. Its low water solubility and high Log Kₒw value suggest it is lipophilic, which is consistent with its fat solubility and potential for bioaccumulation, although studies indicate a low potential in fish.[13] The compound is stable to hydrolysis but susceptible to photolysis, which is a key environmental degradation pathway.[1][13] Its unique mode of action as a DHODH inhibitor makes it a valuable tool for managing fungal pathogens, particularly in the context of resistance to other fungicide classes.[3] The detailed properties and methodologies presented in this guide provide a critical foundation for further research, environmental risk assessment, and the development of effective agricultural formulations.

References

The Discovery and Development of Ipflufenoquin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipflufenoquin is a novel fungicide developed by Nippon Soda, categorized under the Fungicide Resistance Action Committee (FRAC) Code 52. It exhibits a unique mode of action by inhibiting dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. This inhibition disrupts the production of essential pyrimidine-based nucleotides, ultimately leading to fungal cell death. This compound has demonstrated stable and effective control against a wide range of plant diseases, including gray mold, scab, and rice blast. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key experimental data related to this compound.

Data Presentation: Efficacy of this compound

The following table summarizes the in vitro efficacy of this compound against various fungal pathogens, presenting Minimum Inhibitory Concentration (MIC) and 50% Effective Concentration (EC50) values.

Fungal SpeciesEfficacy MetricValue (mg/L)Reference
Aspergillus fumigatusMIC12.5
Aspergillus fumigatus (Af293)MIC>32
Aspergillus flavus (Afl1)MIC4
Aspergillus niger (An1)MIC16
Aspergillus terreus (At4)MIC16
Botrytis cinereaEC50 (mycelial growth)0.0025 - 2.88
Botrytis cinereaEC50 (conidial elongation)0.0095 - 0.41
Alternaria alternataEC500.04 - >100
Colletotrichum truncatumEC500.08 - 0.11
Fusarium graminearum species complexEC500.06 - 0.2
Rhizoctonia solaniEC50>100
Phytophthora sojaeEC5017.28
Cladosporium tenuissimumEC50>100
Rhizopus oryzaeEC50>100

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

This protocol is based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi.

1. Preparation of Fungal Inoculum:

  • Fungal isolates are cultured on a suitable agar medium (e.g., Potato Dextrose Agar) at an appropriate temperature and for a sufficient duration to achieve sporulation.
  • Spores are harvested by flooding the agar surface with a sterile saline solution containing a wetting agent (e.g., 0.05% Tween 80).
  • The resulting spore suspension is filtered through sterile gauze to remove mycelial fragments.
  • The spore concentration is determined using a hemocytometer and adjusted to the desired concentration (e.g., 1 x 10^5 spores/mL) in RPMI-1640 medium.

2. Preparation of this compound Solutions:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
  • Serial twofold dilutions of this compound are prepared in RPMI-1640 medium in 96-well microtiter plates to achieve a range of final concentrations (e.g., 0.175 to 50 mg/L).

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared fungal spore suspension.
  • The plates are incubated at a suitable temperature (e.g., 35-37°C) for a specified period (e.g., 48-72 hours).

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of this compound that causes complete visual inhibition of fungal growth.
  • Alternatively, the optical density at 600 nm (OD600) can be measured to quantify fungal growth.

Dihydroorotate Dehydrogenase (DHODH) Enzyme Inhibition Assay

This assay measures the ability of this compound to inhibit the activity of the DHODH enzyme.

1. Reagents and Buffers:

  • Recombinant DHODH enzyme
  • Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM KCl, 0.05% Triton X-100)
  • Dihydroorotate (DHO) - substrate
  • Decylubiquinone - electron acceptor
  • 2,6-dichloroindophenol (DCIP) - colorimetric indicator

2. Assay Procedure:

  • The assay is performed in a 96-well plate format.
  • A reaction mixture containing the assay buffer, decylubiquinone, and DCIP is prepared.
  • Varying concentrations of this compound (or a control inhibitor) are added to the wells.
  • The DHODH enzyme is added to each well and the plate is pre-incubated.
  • The reaction is initiated by the addition of DHO.
  • The reduction of DCIP is monitored spectrophotometrically by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time.

3. Data Analysis:

  • The rate of reaction is calculated for each this compound concentration.
  • The percent inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the control (no inhibitor).
  • The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Molecular Docking Simulation

This protocol outlines a general workflow for performing molecular docking simulations to study the interaction between this compound and the DHODH enzyme.

1. Preparation of the Receptor (DHODH):

  • Obtain the 3D structure of the target DHODH enzyme. If an experimental structure is not available, a homology model can be built using a suitable template.
  • Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning partial charges.

2. Preparation of the Ligand (this compound):

  • Obtain the 3D structure of this compound.
  • Optimize the geometry of the ligand and assign partial charges.

3. Docking Simulation:

  • Define the binding site on the DHODH enzyme. This is typically the active site or a known inhibitor binding pocket.
  • Use a docking program (e.g., AutoDock, Glide) to predict the binding pose and affinity of this compound within the defined binding site. The program will explore various conformations and orientations of the ligand and score them based on a scoring function.

4. Analysis of Results:

  • Analyze the predicted binding poses to identify the most favorable interactions between this compound and the DHODH enzyme.
  • Examine the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity.
  • The docking results can provide insights into the mechanism of inhibition and can be used to guide the design of more potent inhibitors.

Mandatory Visualizations

Signaling Pathway

G cluster_pyrimidine De Novo Pyrimidine Biosynthesis cluster_key Legend Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Transcarbamoylase Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMP Synthase This compound This compound This compound->Dihydroorotate Inhibition Key_Metabolite Metabolite Key_Enzyme Enzyme Key_Inhibition Inhibition Key_Target Target Enzyme

Caption: De Novo Pyrimidine Biosynthesis Pathway and the inhibitory action of this compound on DHODH.

Experimental Workflow: Synthesis of this compound

G cluster_synthesis Synthesis of this compound Aniline 2,3-Difluoroaniline Intermediate1 α-Oximinoamide Intermediate Aniline->Intermediate1 + Chloral Hydrate + Hydroxylamine HCl Isatin Difluorinated Isatin Derivative Intermediate1->Isatin Quinoline_Acid Tetrasubstituted Quinoline Carboxylic Acid Isatin->Quinoline_Acid + Bromoacetone (Ring Enlargement) Quinolinol Quinolinol Quinoline_Acid->Quinolinol Thermal Decarboxylation Phenyl_Ether Phenyl Quinolinyl Ether Quinolinol->Phenyl_Ether + 2,6-Difluoro Acetophenone This compound This compound Phenyl_Ether->this compound + Methylmagnesium Chloride (Grignard)

Caption: Step-wise synthesis pathway of this compound.

An In-Depth Technical Guide to Ipflufenoquin: Molecular Properties, Mechanism of Action, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipflufenoquin, a novel fungicide, has demonstrated significant efficacy against a broad spectrum of plant pathogenic fungi. This technical guide provides a comprehensive overview of its fundamental molecular characteristics, its mechanism of action as a potent inhibitor of dihydroorotate dehydrogenase (DHODH), and detailed experimental methodologies for its analysis. The information presented herein is intended to support further research and development efforts in the fields of agricultural science and drug discovery.

Molecular Profile

This compound is a quinoline-based compound with the systematic IUPAC name 2-{2-[(7,8-difluoro-2-methylquinolin-3-yl)oxy]-6-fluorophenyl}propan-2-ol. Its core molecular structure and properties are summarized below.

PropertyValue
Molecular Formula C19H16F3NO2
Molecular Weight 347.33 g/mol [1]
CAS Number 1314008-27-9
Appearance Pale yellow powdery crystals[1]

Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

This compound's fungicidal activity stems from its role as a potent and specific inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH).[2][3] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. By inhibiting this step, this compound effectively halts the production of pyrimidine nucleotides, which are essential for DNA, RNA, and glycoprotein synthesis, ultimately leading to the cessation of fungal growth and proliferation.

The following diagram illustrates the pyrimidine biosynthesis pathway and the point of inhibition by this compound.

Pyrimidine_Biosynthesis cluster_synthesis De Novo Pyrimidine Synthesis Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Aspartate N-Carbamoyl-L-aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Transcarbamoylase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP Orotate Phosphoribosyltransferase Pyrimidine_Nucleotides Pyrimidine Nucleotides UMP->Pyrimidine_Nucleotides This compound This compound This compound->Dihydroorotate Inhibits

Caption: Pyrimidine de novo biosynthesis pathway and the inhibitory action of this compound on DHODH.

Quantitative Analysis of Fungicidal Activity

The efficacy of this compound against various fungal pathogens is quantified by determining its half-maximal effective concentration (EC50) and minimum inhibitory concentration (MIC).

Fungal SpeciesEC50 (mg/L)MIC (mg/L)Reference
Botrytis cinerea0.0025 - 2.88 (mycelial growth)-[4]
Botrytis cinerea0.0095 - 0.41 (conidial elongation)-[4]
Aspergillus fumigatus-12.5

Experimental Protocols

Determination of EC50 for Mycelial Growth Inhibition

This protocol outlines a general method for determining the EC50 value of this compound against a target fungus.

1. Preparation of Fungal Inoculum:

  • Culture the fungal strain on a suitable solid medium (e.g., Potato Dextrose Agar - PDA) at an appropriate temperature until sufficient mycelial growth is observed.

  • From the edge of an actively growing colony, excise mycelial plugs of a standardized diameter (e.g., 5 mm) using a sterile cork borer.

2. Preparation of this compound-Amended Media:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Serially dilute the stock solution to create a range of working concentrations.

  • Add the appropriate volume of each working solution to molten PDA (cooled to approximately 50-55 °C) to achieve the desired final concentrations of this compound. Ensure the final solvent concentration is consistent across all plates and does not inhibit fungal growth.

  • Pour the amended media into sterile Petri dishes and allow them to solidify. A control plate containing only the solvent should also be prepared.

3. Inoculation and Incubation:

  • Place a single mycelial plug, mycelium-side down, in the center of each agar plate.

  • Seal the plates with paraffin film and incubate them in the dark at the optimal growth temperature for the specific fungus.

4. Data Collection and Analysis:

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate has reached a significant portion of the plate's diameter.

  • Calculate the average colony diameter for each concentration.

  • Determine the percentage of mycelial growth inhibition for each concentration relative to the solvent control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and use a suitable statistical software to calculate the EC50 value through regression analysis.

EC50_Workflow A Prepare Fungal Inoculum (Mycelial Plugs) D Inoculate Plates with Mycelial Plugs A->D B Prepare Serial Dilutions of this compound C Prepare this compound-Amended and Control Agar Plates B->C C->D E Incubate at Optimal Temperature D->E F Measure Colony Diameters E->F G Calculate Percent Inhibition F->G H Determine EC50 using Regression Analysis G->H

Caption: Experimental workflow for the determination of the EC50 value of this compound.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This protocol provides a general framework for an in vitro assay to measure the inhibitory activity of this compound on DHODH.

1. Reagents and Buffers:

  • Recombinant DHODH enzyme

  • Assay buffer (e.g., Tris-HCl with appropriate pH and additives)

  • Dihydroorotate (substrate)

  • Electron acceptor (e.g., 2,6-dichloroindophenol - DCIP, or Coenzyme Q)

  • This compound stock solution and serial dilutions

2. Assay Procedure:

  • In a microplate, add the assay buffer, the electron acceptor, and the various concentrations of this compound or solvent control.

  • Add the recombinant DHODH enzyme to each well and incubate for a specific period to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate, dihydroorotate.

  • Monitor the reduction of the electron acceptor over time using a microplate reader at the appropriate wavelength (e.g., 600 nm for DCIP). The rate of decrease in absorbance is proportional to the DHODH activity.

3. Data Analysis:

  • Calculate the initial reaction velocity for each concentration of this compound.

  • Determine the percentage of DHODH inhibition for each concentration relative to the solvent control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and calculate the IC50 value using non-linear regression.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, a general outline of which is described below.

A key step in the synthesis involves the Grignard-type addition of methylmagnesium chloride to a ketone precursor to form the tertiary alcohol moiety of this compound.[5]

Synthesis_Pathway A 2,3-Difluoroaniline B Difluorinated Isatin Derivative A->B Reaction with Chloral Hydrate and Hydroxylamine HCl C Tetrasubstituted Quinoline Carboxylic Acid B->C Ring Enlargement with Bromoacetone D Quinolinol C->D Thermal Decarboxylation E Phenyl Quinolinyl Ether (Ketone Precursor) D->E Treatment with 2,6-Difluoro Acetophenone F This compound E->F Grignard Reaction with Methylmagnesium Chloride

Caption: A generalized synthetic pathway for this compound.

Conclusion

This compound represents a significant advancement in fungicidal technology, offering a novel mode of action that is effective against a wide range of plant pathogens. Its potent inhibition of DHODH provides a valuable tool for disease management, particularly in cases of resistance to other fungicide classes. The experimental protocols and data presented in this guide are intended to facilitate further investigation into the properties and applications of this promising molecule, fostering innovation in both agriculture and medicine.

References

The Pharmacokinetic and Metabolic Profile of Ipflufenoquin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the pharmacokinetics and metabolism of Ipflufenoquin, a novel broad-spectrum quinoline fungicide. The information presented herein is compiled from regulatory agency reports and scientific literature, offering an in-depth resource for researchers, scientists, and professionals involved in drug development and safety assessment.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of this compound have been primarily characterized in rat models. The data reveals rapid absorption and non-linear kinetics, suggesting saturation of metabolic or transport processes at higher doses.

Absorption

Following a single oral administration in rats, this compound is rapidly absorbed, with peak plasma concentrations (Tmax) occurring between 1.5 to 1.8 hours in males, independent of the dose. In females, the Tmax increases from 1 to 2.3 hours as the dose is raised from 3 to 300 mg/kg, hinting at potential dose-dependent absorption mechanisms[1].

The oral bioavailability is extensive and exhibits sex-specific differences. In male rats, the estimated oral bioavailability ranges from 75% to 82%, while in females, it is higher, ranging from 94% to 99%[2]. The total absorption is also dose-dependent, with approximately 90% of a 3 mg/kg dose being absorbed, which decreases to 60-79% at a higher dose of 300 mg/kg[3].

An in vitro study utilizing human skin estimated a potential dermal absorption of 9%[1].

Distribution

After absorption, this compound-derived radioactivity is widely distributed throughout the tissues. The highest concentrations are observed in the liver and the gastrointestinal tract, which aligns with the primary route of excretion[2]. The volume of distribution has not been explicitly quantified in the available literature.

Elimination

Elimination of this compound and its metabolites is largely complete within 96 hours post-dosing[2][4]. The primary route of excretion is through the feces, accounting for 86% of the dose in males, with urinary excretion being a minor pathway (6%)[1]. Biliary excretion is extensive, contributing to more than 50% of the administered radioactivity[2][4].

The elimination half-life of this compound in the blood of rats is approximately 16 to 27 hours[2].

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound in rats.

Table 1: Single Dose Oral Pharmacokinetic Parameters of this compound in Rats

ParameterMaleFemaleDose (mg/kg)Source
Tmax (h) 1.5 - 1.81.03[1]
1.5 - 1.82.3300[1]
Oral Bioavailability 75 - 82%94 - 99%Not Specified[2]
Absorption Ratio 90%92%3[1]
60%79%300[1]
AUC Increase 56-fold73-fold3 to 300[1]
Elimination Half-life (blood) ~16 - 27 hours~16 - 27 hoursNot Specified[2]

Table 2: Excretion of this compound in Rats (96 hours post-dose)

RouteMale (% of Dose)Female (% of Dose)Dose (mg/kg)Source
Urine 6%12%3[1]
6%7%300[1]
Feces 86%77%3[1]
86%84%300[1]

Metabolism

This compound undergoes extensive metabolism in rats, livestock, and plants, leading to a diverse range of metabolites. The primary metabolic pathways include oxidation, epoxidation, methylation, and hydroxylation[2].

Metabolism in Rats

In rats, metabolism is rapid and extensive, with observed differences related to dose and sex[2]. A multitude of metabolites are generated, though none individually account for a large percentage of the administered dose in urine[1]. The parent compound is not detected in urine samples. In feces, the parent compound and at least 10 metabolites have been identified after a single dose[1].

Metabolism in Livestock (Lactating Goats)

Metabolism studies in lactating goats show that the parent this compound is the major residue in milk fat (90-100% of Total Radioactive Residue - TRR) and omental fat (92-95% TRR)[2]. In muscle, the parent compound is also significant (43% TRR)[2]. The major metabolites are the glucuronide conjugates QP-1-10 and QP-1-11, which are prominent in the liver and kidney[2].

Table 3: Major Residues of this compound in Tissues of Lactating Goats (% TRR)

TissueParent this compoundMetabolite QP-1-10Metabolite QP-1-11Source
Milk Fat 90 - 100%--[2]
Omental Fat 92 - 95%--[2]
Muscle 43%--[2]
Liver -42 - 52%26 - 28%[2]
Kidney -31 - 36%49 - 51%[2]
Metabolism in Plants

In plants, the parent this compound is often the most significant residue. For instance, it constitutes up to 84% of the TRR in grapes and 91% of the TRR in kidney bean foliage[2]. A key metabolite in plants is the photochemically derived QP-2, which can be found in notable amounts in kidney bean foliage (up to 14% TRR) and apples (up to 11% TRR)[2]. Another significant plant metabolite is the glyco-conjugate QP-1-4, which was found to be substantial in kidney bean pods (up to 44% TRR)[2].

Table 4: Major Residues of this compound in Various Plant Matrices (% TRR)

Plant MatrixParent this compoundMetabolite QP-2Metabolite QP-1-4Source
Apples 42%11%-[2]
Grapes 84%<10%-[2]
Kidney Bean Foliage 91%14%-[2]
Kidney Bean Pods 37%<10%44%[2]

Experimental Protocols

The methodologies employed in the pharmacokinetic and metabolism studies of this compound adhere to standardized guidelines to ensure data quality and reproducibility.

In Vivo Pharmacokinetic Studies in Rats

The ADME of this compound in rats was investigated using radiolabelled compounds ([14C]this compound). Studies involved single and repeated oral gavage administrations at varying dose levels (e.g., 3 and 300 mg/kg bw). Bile duct-cannulated rats were used to assess the extent of biliary excretion. The analysis of radioactivity in plasma, urine, feces, and tissues at different time points allowed for the determination of pharmacokinetic parameters[3].

experimental_workflow_rat_pk cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis Dose_Prep [14C]this compound Preparation Dosing Oral Gavage (3 & 300 mg/kg) Dose_Prep->Dosing Rat_Groups Rat Groups (Male/Female) Rat_Groups->Dosing Blood Blood Samples (Time course) Dosing->Blood Collection Excreta Urine & Feces (Up to 96h) Dosing->Excreta Collection Tissues Tissues at Sacrifice Dosing->Tissues Collection Radioactivity Radioactivity Measurement Blood->Radioactivity Excreta->Radioactivity Tissues->Radioactivity Metabolite_Profiling Metabolite Profiling (HPLC-MS/MS) Radioactivity->Metabolite_Profiling PK_Analysis Pharmacokinetic Analysis Metabolite_Profiling->PK_Analysis

Rat Pharmacokinetic Study Workflow
In Vitro Dermal Absorption Study

The in vitro dermal absorption of this compound was assessed using human skin in compliance with the OECD Test Guideline 428. This method utilizes a diffusion cell apparatus where a skin sample separates a donor chamber, to which the test substance is applied, from a receptor chamber containing a fluid that is analyzed for the absorbed substance over time[5][6][7].

OECD_428_Workflow start Human Skin Sample Preparation diffusion_cell Mounting in Diffusion Cell start->diffusion_cell dosing Application of This compound Formulation diffusion_cell->dosing incubation Incubation (24h at 32°C) dosing->incubation receptor_fluid Receptor Fluid Collection (Time points) incubation->receptor_fluid skin_extraction Skin Washing & Extraction at 24h incubation->skin_extraction analysis Quantification of This compound (e.g., LSC) receptor_fluid->analysis skin_extraction->analysis data_analysis Calculation of % Absorption analysis->data_analysis

OECD TG 428 Dermal Absorption Workflow
Analytical Methodology for Residue Analysis

The determination of this compound and its metabolites in various matrices is predominantly carried out using a method based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, followed by analysis with High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS)[2].

The general QuEChERS procedure involves:

  • Extraction: The homogenized sample is extracted with an organic solvent, typically acidified acetonitrile.

  • Salting Out: Magnesium sulfate and sodium acetate are added to induce phase separation and drive the analytes into the organic layer.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is cleaned up by adding a sorbent mixture, such as primary-secondary amine (PSA) to remove interfering matrix components.

  • Analysis: The final extract is analyzed by HPLC-MS/MS.

Metabolic Pathways

This compound is metabolized through several key pathways, which vary depending on the biological system. The ether linkage between the quinoline and phenyl moieties appears to be relatively stable.

metabolic_pathway cluster_livestock Livestock Metabolism cluster_plant Plant Metabolism cluster_rat Rat Metabolism This compound This compound Glucuronidation Glucuronidation This compound->Glucuronidation Goats Glycosylation Glycosylation This compound->Glycosylation Plants Photolysis Photolysis This compound->Photolysis Plants Oxidation_Hydroxylation Oxidation / Hydroxylation This compound->Oxidation_Hydroxylation Rats Glutathione_Conjugation Glutathione Conjugation This compound->Glutathione_Conjugation Rats QP1_10 QP-1-10 Glucuronidation->QP1_10 QP1_11 QP-1-11 Glucuronidation->QP1_11 QP1_2 QP-1-2 Glycosylation->QP1_2 Malonylation Malonylation QP1_3 QP-1-3 Malonylation->QP1_3 QP2 QP-2 Photolysis->QP2 QP1_2->Malonylation Multiple_Metabolites Multiple Minor Metabolites Oxidation_Hydroxylation->Multiple_Metabolites Bile_Metabolites Biliary Metabolites Glutathione_Conjugation->Bile_Metabolites

Simplified Metabolic Pathways of this compound

Conclusion

This technical guide has synthesized the available data on the pharmacokinetics and metabolism of this compound. The compound is characterized by rapid and extensive oral absorption in rats, with non-linear kinetics and sex-specific differences. Elimination is primarily through the feces via significant biliary excretion. Metabolism is extensive across different species, leading to a variety of metabolites, with glucuronidation being a key pathway in livestock and glycosylation/photolysis being important in plants. The analytical methods for residue determination are well-established, relying on QuEChERS and HPLC-MS/MS. This comprehensive overview provides a valuable resource for professionals in the fields of drug metabolism, toxicology, and regulatory sciences.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Ipflufenoquin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of the fungicide Ipflufenoquin in various environmental and agricultural matrices. The protocols are based on validated methods employing advanced analytical instrumentation.

Overview of Analytical Methods

The primary analytical technique for the determination of this compound residues is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This method offers high sensitivity and selectivity, which is crucial for detecting trace levels of the fungicide in complex samples.[1][2][3][4] Sample preparation is a critical step to ensure accurate and reproducible results, with the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method being widely adopted for its efficiency in extracting pesticides from various food and environmental matrices.[1][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the analytical methods used for this compound detection in different matrices.

Table 1: Method Performance for this compound in Plant Matrices

ParameterValueReference Method
Limit of Quantification (LOQ)0.01 ppmP 3996 G[1]
Limit of Detection (LOD)Not SpecifiedP 3996 G[1]
Recovery70-120%GPL-MTH-104, GPL-MTH-095[2]
Monitored Ion Transitions (m/z)348 → 330 (Quantitation), 348 → 180 (Confirmation)P 3996 G[1]

Table 2: Method Performance for this compound in Livestock Commodities

ParameterValueReference Method
Limit of Quantification (LOQ)0.01 ppmNCAS 18-290[1]
Limit of Detection (LOD)Not SpecifiedNCAS 18-290[1]
Recovery70-120% (assumed based on general requirements)NCAS 18-290[1]
Monitored Ion Transitions (m/z)348 → 330 (Quantitation), 348 → 180 (Confirmation)NCAS 18-290[1]

Table 3: Method Performance for this compound in Soil

ParameterValueReference Method
Limit of Quantification (LOQ)0.002 µg/gGPL-MTH-099 Revision 1[7]
Limit of Detection (LOD)0.0003 - 0.0005 µg/gGPL-MTH-099 Revision 1[7]
Recovery70-120%GPL-MTH-099 Revision 1[7]
Monitored Ion Transitions (m/z)348.0 → 330.0 (Quantitation), 348.0 → 180.0 (Confirmation)GPL-MTH-099 Revision 1[7]

Table 4: Method Performance for this compound in Water

ParameterValueReference Method
Limit of Quantification (LOQ)0.05 µg/LP 4906 G[8]
Limit of Detection (LOD)Not SpecifiedP 4906 G[8]
Recovery70-120%P 4906 G[8]
Monitored Ion Transitions (m/z)Not explicitly stated, but consistent with other methodsP 4906 G[8]

Experimental Protocols

Protocol 1: Analysis of this compound in Plant Matrices using QuEChERS and LC-MS/MS

This protocol is adapted from the widely used QuEChERS method for pesticide residue analysis in food products.[1][5][6]

3.1.1. Sample Preparation (QuEChERS)

  • Homogenization: Weigh a representative 10-15 g portion of the homogenized sample into a 50 mL centrifuge tube.

  • Hydration (for dry samples): For samples with low water content (<80%), add an appropriate amount of water to bring the total water volume to approximately 10 mL.[6]

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).

    • Securely cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

    • Vortex the tube for 30 seconds.

  • Final Centrifugation: Centrifuge the d-SPE tube at high speed for 2 minutes.

  • Filtration and Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3.1.2. LC-MS/MS Analysis

  • Instrument: HPLC system coupled to a triple quadrupole mass spectrometer.[2]

  • Column: A C18 reversed-phase column is typically used (e.g., Phenomenex Kinetex 2.6-µm C18 100 Å, 3 mm x 100 mm).[7]

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acidifier like formic acid or acetic acid (e.g., 0.1%).[7][9]

  • Flow Rate: Typically in the range of 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[7]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of the transitions specified in Table 1.

Protocol 2: Analysis of this compound in Soil using LC-MS/MS

This protocol is based on the validated method GPL-MTH-099 for the determination of this compound and its metabolites in soil.[7]

3.2.1. Sample Preparation

  • Extraction:

    • Weigh 20 g of soil into a 250 mL HDPE bottle.

    • Add 100 mL of an extraction solvent mixture of acetonitrile:water:acetic acid (80:20:5, v:v:v).[7]

    • Shake the bottle for 30 minutes at approximately 200 rpm.[7]

  • Centrifugation: Centrifuge the sample for 5 minutes at 3000 rpm.[7]

  • Second Extraction: Decant the supernatant. Add 50 mL of the same extraction solvent to the soil pellet and repeat the shaking and centrifugation steps.[7]

  • Dilution and Filtration: Combine the supernatants. Take a 5 mL aliquot and dilute it to 10 mL with an acetonitrile:water (50:50, v:v) solution. Filter the diluted extract through a 0.45-µm PTFE filter into an autosampler vial.[7]

3.2.2. LC-MS/MS Analysis

  • Instrument: Sciex Triple Quad 6500+ mass spectrometer with a Shimadzu LC-20AD HPLC system or equivalent.[7]

  • Column: Phenomenex Kinetex 2.6-µm C18 100 Å (3 mm x 100 mm) with a column temperature of 40°C.[7]

  • Mobile Phase: Gradient elution with A) 0.1% acetic acid in acetonitrile and B) 0.1% acetic acid in water.[7]

  • Injection Volume: 10 µL.[7]

  • Ionization Mode: ESI in positive polarity with a source temperature of 500°C.[7]

  • MS/MS Detection: MRM of the transitions specified in Table 3.

Visualizations

G cluster_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis Homogenize 1. Homogenize Sample AddSolvent 2. Add Acetonitrile Homogenize->AddSolvent AddSalts 3. Add QuEChERS Salts AddSolvent->AddSalts Shake 4. Shake Vigorously AddSalts->Shake Centrifuge1 5. Centrifuge Shake->Centrifuge1 dSPE 6. d-SPE Cleanup Centrifuge1->dSPE Centrifuge2 7. Centrifuge Again dSPE->Centrifuge2 FinalExtract 8. Collect Supernatant Centrifuge2->FinalExtract Inject 9. Inject into LC-MS/MS FinalExtract->Inject Separate 10. Chromatographic Separation Inject->Separate Detect 11. MS/MS Detection (MRM) Separate->Detect Quantify 12. Data Analysis & Quantification Detect->Quantify

Caption: Workflow for this compound analysis in plant matrices.

G cluster_prep Soil Sample Preparation cluster_analysis LC-MS/MS Analysis WeighSoil 1. Weigh Soil Sample AddSolvent1 2. Add Extraction Solvent (1st) WeighSoil->AddSolvent1 Shake1 3. Shake AddSolvent1->Shake1 Centrifuge1 4. Centrifuge Shake1->Centrifuge1 AddSolvent2 5. Add Extraction Solvent (2nd) Centrifuge1->AddSolvent2 Shake2 6. Shake AddSolvent2->Shake2 Centrifuge2 7. Centrifuge Shake2->Centrifuge2 Combine 8. Combine Supernatants Centrifuge2->Combine DiluteFilter 9. Dilute and Filter Combine->DiluteFilter Inject 10. Inject into LC-MS/MS DiluteFilter->Inject Separate 11. Chromatographic Separation Inject->Separate Detect 12. MS/MS Detection (MRM) Separate->Detect Quantify 13. Data Analysis & Quantification Detect->Quantify

Caption: Workflow for this compound analysis in soil samples.

References

Ipflufenoquin: A Novel Fungicide's Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ipflufenoquin is a novel fungicide that has demonstrated significant efficacy against a range of plant pathogenic fungi. Its unique mode of action as a dihydroorotate dehydrogenase (DHODH) inhibitor positions it as a critical tool in managing fungal diseases, particularly those that have developed resistance to other fungicide classes. This document provides detailed application notes and protocols based on current research for professionals engaged in agricultural science and drug development.

Mode of Action

This compound targets and inhibits the fungal enzyme dihydroorotate dehydrogenase (DHODH), which is a crucial component in the de novo pyrimidine biosynthesis pathway.[1][2] This inhibition disrupts the production of essential pyrimidine-based nucleotides, ultimately hindering fungal growth and development. This specific mode of action is classified under the Fungicide Resistance Action Committee (FRAC) Code 52.[1][2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for evaluating its efficacy.

cluster_fungal_cell Fungal Cell Dihydroorotate Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate Pyrimidine_Synthesis Pyrimidine Biosynthesis Orotate->Pyrimidine_Synthesis DHODH->Orotate DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Fungal_Growth Fungal Growth Inhibition DNA_RNA_Synthesis->Fungal_Growth This compound This compound This compound->DHODH Inhibition

Caption: Mechanism of action of this compound in the fungal pyrimidine biosynthesis pathway.

cluster_workflow This compound Efficacy Evaluation Workflow arrow arrow start Start isolate Isolate Fungal Pathogens start->isolate culture Culture Fungal Strains isolate->culture sensitivity_test In Vitro Sensitivity Assay culture->sensitivity_test greenhouse_trial Greenhouse/ Field Trial culture->greenhouse_trial data_analysis Data Analysis (EC50, Disease Incidence) sensitivity_test->data_analysis greenhouse_trial->data_analysis end Conclusion data_analysis->end

Caption: A generalized experimental workflow for assessing the efficacy of this compound.

Efficacy and Spectrum of Activity

This compound has demonstrated a broad spectrum of activity against various plant pathogenic fungi. It is particularly effective against Botrytis cinerea, the causal agent of gray mold in crops like strawberries and grapes.[3][4] Research has shown its robust efficacy against strains of B. cinerea that are resistant to conventional fungicides such as pyraclostrobin, fluxapyroxad, and benomyl.[3][5]

However, its effectiveness can vary among different fungal species. While highly sensitive to many pathogens, some, such as Coniella vitis, Corynespora cassiicola, Pseudocercospora fuligena, and Rhizoctonia solani, have shown inherent resistance.[1][2]

Quantitative Efficacy Data

The following tables summarize the efficacy of this compound against various fungal pathogens as reported in research studies.

Table 1: In Vitro Sensitivity of Fungal Species to this compound

Fungal SpeciesEC50 (mg L-1)Sensitivity Level
Botrytis cinerea< 10High
Alternaria alternata (some isolates)> 10Insensitive
Colletotrichum speciesNot specifiedHigh
Sclerotinia sclerotiorumNot specifiedHigh
Coniella vitisNot specifiedInherently Resistant
Corynespora cassiicolaNot specifiedInherently Resistant
Pseudocercospora fuligenaNot specifiedInherently Resistant
Rhizoctonia solaniNot specifiedInherently Resistant

Note: EC50 values represent the concentration of a fungicide that causes a 50% reduction in mycelial growth.

Table 2: Efficacy of this compound against Botrytis cinerea in Strawberry Fruits

TreatmentConcentration (mg L-1)Growth Inhibition Range (%)
This compoundNot Specified87 - 98
FluxapyroxadNot SpecifiedSusceptible (for resistant strains)
PyraclostrobinNot SpecifiedSusceptible (for resistant strains)
BenomylNot SpecifiedSusceptible (for resistant strains)

Experimental Protocols

Protocol 1: In Vitro Sensitivity Testing of Fungal Strains to this compound

This protocol is adapted from methodologies used to assess the sensitivity of fungal pathogens to this compound.

Objective: To determine the half-maximal effective concentration (EC50) of this compound against fungal isolates.

Materials:

  • Pure cultures of fungal isolates

  • Potato Dextrose Agar (PDA)

  • This compound stock solution (commercial formulation, e.g., Migiwa 20%)

  • Sterile distilled water

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator (25°C)

Procedure:

  • Preparation of Fungicide-Amended Media:

    • Prepare a stock solution of this compound.

    • Prepare PDA medium according to the manufacturer's instructions and autoclave.

    • Allow the PDA to cool to approximately 50-60°C.

    • Add the appropriate volume of this compound stock solution to the molten PDA to achieve final concentrations of 0, 0.01, 0.1, 1, 10, and 100 mg L-1.

    • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation:

    • Culture the fungal strains on PDA at 25°C in the dark for 7 days.

    • Using a sterile 5 mm cork borer, take mycelial plugs from the actively growing edge of the fungal colony.

    • Place a single agar plug at the center of each this compound-amended PDA plate.

  • Incubation:

    • Incubate the plates at 25°C in the dark.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate (0 mg L-1) reaches the edge of the plate.

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

    • Determine the EC50 value by probit analysis or by plotting the percentage of inhibition against the logarithm of the fungicide concentration.

Protocol 2: Control of Gray Mold in Greenhouse Strawberry Plants

This protocol outlines a method for evaluating the efficacy of this compound in a greenhouse setting.

Objective: To assess the in vivo efficacy of this compound in controlling gray mold (Botrytis cinerea) on strawberry plants.

Materials:

  • Strawberry plants (grown in a greenhouse for at least four months)

  • This compound (e.g., Migiwa 20%)

  • A standard fungicide for comparison (e.g., Fluxapyroxad)

  • Water (for control group)

  • Hand-held sprayer

  • Conidial suspension of B. cinerea

Procedure:

  • Treatment Application:

    • Divide the strawberry plants into treatment groups:

      • Control (water spray)

      • This compound (e.g., at 25 mg L-1 and 100 mg L-1)

      • Standard fungicide (e.g., Fluxapyroxad at 77 mg L-1)

    • Apply the respective treatments as a foliar spray once a week for a total of three weeks.

  • Inoculation:

    • Following the first fungicide application, inoculate the plants with a conidial suspension of B. cinerea.

  • Disease Assessment:

    • After a designated incubation period, assess the incidence and severity of gray mold on the strawberry fruits and flowers.

    • Disease incidence can be calculated as the percentage of infected fruits/flowers per plant.

    • Disease severity can be rated on a scale (e.g., 0-4, where 0 = no symptoms and 4 = >75% of the fruit/flower is symptomatic).

  • Data Analysis:

    • Compare the disease incidence and severity among the different treatment groups to determine the control efficacy of this compound.

Resistance Management and One Health Considerations

This compound's novel mode of action makes it a valuable tool for resistance management, especially against pathogens resistant to other fungicide classes like DMIs and QoIs.[1] However, as a single-site inhibitor, there is a medium to high risk of resistance development.[1][6]

A significant concern is the potential for cross-resistance between this compound and the clinical antifungal drug olorofim, which also targets DHODH.[4][7][8] The use of this compound in agriculture could select for fungal strains that are also resistant to olorofim, a critical drug for treating certain human fungal infections.[4][8] This underscores the importance of a "One Health" approach to fungicide stewardship, considering the interconnectedness of human, animal, and environmental health.[9]

References

Ipflufenoquin: Application Notes and Protocols for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipflufenoquin is a novel, broad-spectrum fungicide belonging to the quinoline class of chemicals.[1] It has demonstrated efficacy against a range of plant pathogenic fungi, including gray mold (Botrytis cinerea) and apple scab (Venturia inaequalis).[2][3] These application notes provide detailed protocols for the experimental use of this compound, covering its formulation, mechanism of action, and relevant analytical methodologies.

Physicochemical Properties and Storage

PropertyValueReference
Molecular Formula C19H16F3NO2[4]
Molecular Weight 347.33 g/mol [2]
CAS Number 1314008-27-9[2]
Appearance Solid[2]
Storage (Stock Solution) -80°C for 6 months; -20°C for 1 month[2]

Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

This compound's mode of action is the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH).[5][6] This enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, catalyzing the conversion of dihydroorotate to orotate.[6] By blocking this step, this compound deprives the fungal cell of essential pyrimidines, which are necessary for DNA, RNA, and glycoprotein synthesis, ultimately leading to cell death.[7] The Fungicide Resistance Action Committee (FRAC) classifies this compound in Group 52.[1]

DHODH_Inhibition Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate Pyrimidines Pyrimidines Orotate->Pyrimidines DHODH->Orotate This compound This compound This compound->DHODH Inhibits DNA_RNA_Synthesis DNA, RNA, Glycoprotein Synthesis Pyrimidines->DNA_RNA_Synthesis

This compound's inhibition of the DHODH enzyme.

Formulation Protocols for Experimental Use

For reliable and reproducible experimental results, proper solubilization and formulation of this compound are crucial. It is recommended to prepare working solutions fresh on the day of use.[2] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]

In Vitro Antifungal Susceptibility Testing

Objective: To prepare a stock solution of this compound for determining its efficacy against fungal isolates in culture.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), newly opened[8]

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

Protocol:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 100 mg/mL).[8]

  • Vortex the tube vigorously to mix.

  • If necessary, use an ultrasonic bath and gentle warming (e.g., 37°C) to ensure complete dissolution.[8]

  • Perform serial dilutions of the stock solution in the desired culture medium to achieve the final test concentrations.

In Vivo Experimental Formulations

Two common formulations for in vivo (animal) studies are provided below. These aim to achieve a clear solution at a concentration of 5 mg/mL.[2]

Protocol 1: Aqueous Formulation

This formulation is suitable for general in vivo administration.

Materials:

  • This compound

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Solvent Ratios:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

Procedure (for 1 mL working solution):

  • Prepare a 50 mg/mL stock solution of this compound in DMSO.

  • To 400 µL of PEG300, add 100 µL of the 50 mg/mL this compound stock solution and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • If precipitation is observed, sonicate the solution until it becomes clear.[2]

Protocol 2: Oil-Based Formulation

This formulation may be considered for studies requiring sustained release, but caution is advised for dosing periods exceeding two weeks.[2]

Materials:

  • This compound

  • DMSO

  • Corn Oil

Solvent Ratios:

  • 10% DMSO

  • 90% Corn Oil

Procedure (for 1 mL working solution):

  • Prepare a 50 mg/mL stock solution of this compound in DMSO.

  • Add 100 µL of the 50 mg/mL this compound stock solution to 900 µL of corn oil.

  • Mix thoroughly until a clear, homogeneous solution is achieved. Sonication may be required.[2]

Experimental Protocols

Antifungal Efficacy Testing (in vitro)

Objective: To determine the half-maximal effective concentration (EC50) of this compound against a target fungal pathogen.

in_vitro_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Fungal_Culture Grow Fungal Isolate Inoculation Inoculate Plates with Fungal Spores/Mycelia Fungal_Culture->Inoculation Ipflu_Stock Prepare this compound Stock Solution (DMSO) Serial_Dilution Perform Serial Dilutions in Culture Medium Ipflu_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation Measure_Growth Measure Fungal Growth (e.g., colony diameter) Incubation->Measure_Growth Calculate_EC50 Calculate EC50 Value Measure_Growth->Calculate_EC50

Workflow for in vitro antifungal efficacy testing.

Protocol:

  • Culture the fungal pathogen on a suitable agar medium until sufficient growth is achieved for subculturing.

  • Prepare a stock solution of this compound in DMSO as described in the formulation section.

  • Create a series of dilutions of the this compound stock solution in the desired agar medium to obtain a range of final concentrations.

  • Pour the amended agar into petri dishes.

  • Inoculate the center of each plate with a mycelial plug or a spore suspension of the test fungus.

  • Incubate the plates under optimal conditions for the specific fungus.

  • Measure the radial growth of the fungal colony at regular intervals until the colony in the control (no this compound) plate reaches the edge.

  • Calculate the percentage of growth inhibition for each concentration relative to the control.

  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.[3]

Quantitative Data: In Vitro Efficacy of this compound

Fungal SpeciesEC50 (µg/mL)Reference
Botrytis cinereaHigh sensitivity (specific values vary by isolate)[3]
Residue Analysis in Plant and Soil Samples

Objective: To quantify this compound residues in experimental samples using a QuEChERS-based method followed by LC-MS/MS analysis.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction

This protocol is adapted from standard QuEChERS methods for pesticide residue analysis.[1][9]

Materials:

  • Homogenized sample (e.g., strawberry, soil)[1][10]

  • Acetonitrile with 1% acetic acid

  • Magnesium sulfate (anhydrous)

  • Sodium acetate

  • Dispersive solid-phase extraction (dSPE) tubes with primary-secondary amine (PSA) and magnesium sulfate

  • Centrifuge and centrifuge tubes

Protocol:

  • Weigh a subsample of the homogenized material (e.g., 20 g of soil) into a 250-mL HDPE bottle.[10]

  • Add acidified acetonitrile and shake vigorously.[1][10]

  • Add magnesium sulfate and sodium acetate, and shake again to induce phase separation.[1]

  • Centrifuge the sample to pellet the solid material.

  • Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE tube.

  • Vortex the dSPE tube and then centrifuge.

  • The resulting supernatant is the final extract, ready for LC-MS/MS analysis.[1]

LC-MS/MS Analysis

Instrumentation: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC/MS-MS).[9]

Typical Parameters:

  • Column: C18 reverse-phase column (e.g., Phenomenex Kinetex 2.6-µm C18 100 Å).[11]

  • Mobile Phase: Gradient of acetonitrile and water, both containing 0.1% acetic acid.[11]

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • This compound Ion Transitions: m/z 348 → 330 (quantitation) and m/z 348 → 180 (confirmation).[9]

Quantitative Data: Analytical Method Performance

MatrixMethodLOQReference
Diverse Crops (e.g., apple, grape)QuEChERS & HPLC/MS-MS (Method No. P 3996 G)0.01 ppm[9]
SoilHPLC/MS/MS (Method GPL-MTH-099)0.002 µg/g[11]
WaterHPLC/MS/MS (Method P 4906 G)0.05 µg/L[12]

Conclusion

This compound is a potent inhibitor of fungal DHODH, offering a valuable tool for research in mycology and plant pathology. The protocols outlined in these notes provide a foundation for consistent and effective experimental design. Adherence to proper formulation and analytical procedures is essential for generating high-quality, reproducible data in studies involving this compound. Researchers should also be aware of the potential for cross-resistance with clinical DHODH inhibitors like olorofim, a factor of growing concern in the scientific community.[13][14]

References

Ipflufenoquin: Application Notes and Protocols for Plant Disease Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipflufenoquin is a novel fungicide belonging to the quinoline class, developed by Nippon Soda. It represents a new mode of action, targeting the fungal enzyme dihydroorotate dehydrogenase (DHODH), a key player in the de novo pyrimidine biosynthesis pathway.[1][2] This unique mechanism of action makes it a valuable tool for managing a broad spectrum of plant diseases, particularly in the face of growing resistance to existing fungicide classes.[3] The Fungicide Resistance Action Committee (FRAC) has classified this compound under Code 52.[1][2] This document provides detailed application notes and experimental protocols for the effective use and evaluation of this compound in a research and development setting.

Mechanism of Action

This compound functions as a potent and specific inhibitor of dihydroorotate dehydrogenase (DHODH). This enzyme catalyzes the oxidation of dihydroorotate to orotate, a critical step in the biosynthesis of pyrimidine nucleotides, which are essential for DNA, RNA, and protein synthesis in fungi. By blocking DHODH, this compound effectively deprives the fungal pathogen of essential building blocks for growth and proliferation.[3]

cluster_fungal_cell Fungal Cell cluster_pathway De Novo Pyrimidine Biosynthesis Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP Pyrimidine Nucleotides (UMP) Orotate->UMP Biomolecules DNA, RNA, Protein Synthesis UMP->Biomolecules Fungal_Growth Fungal Growth & Proliferation Biomolecules->Fungal_Growth Essential for This compound This compound This compound->Inhibition Inhibition->Dihydroorotate

Caption: Mechanism of action of this compound in the fungal pyrimidine biosynthesis pathway.

Efficacy and Spectrum of Activity

This compound has demonstrated high efficacy against a wide range of economically important plant pathogens. Its novel mode of action provides excellent control of diseases that have developed resistance to other fungicide groups, such as Quinone outside inhibitors (QoIs), Succinate dehydrogenase inhibitors (SDHIs), and Demethylation inhibitors (DMIs).[2][3]

Quantitative Efficacy Data

The following tables summarize the efficacy of this compound against various plant pathogens as reported in recent studies.

Table 1: In Vitro Efficacy of this compound Against Strawberry Pathogens

Fungal SpeciesCommon NameEC₅₀ (mg L⁻¹)
Botrytis cinereaGray Mold0.01 - 0.1
Colletotrichum spp.Anthracnose> 10
Alternaria alternataAlternaria Leaf Spot> 10 (some isolates)
Cladosporium tenuissimumCladosporium Rot> 10

Data sourced from a 2024 bioRxiv preprint on strawberry diseases.[3]

Table 2: Field Trial Efficacy of this compound Against Gray Mold (Botrytis cinerea) on Strawberries

TreatmentApplication Rate (mg L⁻¹)Control Efficacy (%) 14 days post-inoculationControl Efficacy (%) 21 days post-inoculation
This compound2583-
This compound100100-
Fluxapyroxad-5928

Data from a study on an SDHI-resistant strain of B. cinerea.[3]

Table 3: Residue Levels of this compound in Pome Fruit and Grapes

CropApplication RatePost-Application IntervalResidue Level (mg/kg)
Apples3 applications at 4.2 g ai/100 L~42 days<0.003 - 0.007
Pears3 applications at 4.2 g ai/100 L~42 days0.008 - 0.02
Wine Grapes2 applications at 7.7 - 7.9 g ai/100 LLast application at E-L 29<0.005 - 0.035

Data sourced from the Australian Pesticides and Veterinary Medicines Authority.

Application Protocols

For optimal disease control, this compound should be applied preventatively, before the first signs of disease appear or when environmental conditions are conducive to disease development.

General Application Guidelines:
  • Pome Fruit (Apples, Pears) for Scab Control: Apply between the half-inch green stage and fruit set.[4]

  • Strawberries for Gray Mold Control: A program of 3 applications at a rate of 54.5 g a.c./ha with a 7- to 10-day interval between applications is recommended.

  • Wine Grapes for Gray Mold Control: Up to two applications per season can be made, with the final application no later than the E-L 29 growth stage (berries peppercorn size).

Experimental Protocols

The following are generalized protocols for evaluating the efficacy of this compound in a laboratory and greenhouse setting.

Protocol 1: Determination of EC₅₀ Values (In Vitro)
  • Isolate Preparation: Culture the fungal pathogen on a suitable medium (e.g., potato dextrose agar - PDA) until sufficient sporulation is observed.

  • Spore Suspension: Harvest spores by flooding the culture plate with sterile distilled water containing a wetting agent (e.g., 0.05% Tween 80) and gently scraping the surface. Adjust the spore concentration to 1 x 10⁵ spores/mL using a hemocytometer.

  • Fungicide Dilution Series: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Create a series of dilutions in the growth medium to achieve the desired final concentrations.

  • Inoculation: Dispense 100 µL of the spore suspension into each well of a 96-well microtiter plate. Add 100 µL of the fungicide dilution to each well. Include a positive control (no fungicide) and a negative control (no spores).

  • Incubation: Incubate the plates at the optimal temperature for the specific pathogen for 48-72 hours.

  • Data Analysis: Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) to determine fungal growth inhibition. Calculate the EC₅₀ value using a probit or logit analysis.

Protocol 2: Greenhouse Efficacy Trial
  • Plant Propagation: Grow healthy, susceptible host plants to the desired growth stage in a controlled greenhouse environment.

  • Fungicide Application: Prepare a spray solution of this compound at the desired concentration. Apply the solution to the plants until runoff, ensuring complete coverage. Allow the plants to dry completely.

  • Inoculation: Prepare a spore suspension of the target pathogen as described in Protocol 1. Inoculate the treated and untreated (control) plants with the spore suspension.

  • Incubation: Place the plants in a high-humidity environment at the optimal temperature for disease development for 24-48 hours. Then, return them to the greenhouse.

  • Disease Assessment: After a suitable incubation period (e.g., 7-14 days), assess the disease severity on each plant. This can be done by visually rating the percentage of diseased tissue or by counting the number of lesions.

  • Data Analysis: Calculate the percent disease control for each treatment compared to the untreated control.

cluster_lab Laboratory (In Vitro) cluster_greenhouse Greenhouse (In Vivo) A Fungal Isolate Culture B Spore Suspension Preparation A->B D Microtiter Plate Assay B->D C Serial Dilution of this compound C->D E Incubation & Growth Measurement D->E F EC50 Calculation E->F L Efficacy Calculation G Host Plant Propagation H Fungicide Application G->H I Pathogen Inoculation H->I J Incubation I->J K Disease Severity Assessment J->K K->L

Caption: Generalized experimental workflow for evaluating this compound efficacy.

Resistance Management

As this compound has a single-site mode of action, there is a medium to high risk of resistance development.[2][5] To mitigate this risk, it is crucial to incorporate this compound into an integrated pest management (IPM) program and to follow resistance management guidelines. This includes rotating its use with fungicides that have different modes of action. Cross-resistance has been observed in Aspergillus fumigatus with the medical antifungal olorofim, which also targets DHODH.[6]

Conclusion

This compound is a promising new fungicide with a novel mode of action that provides effective control against a range of important plant diseases. Its efficacy against resistant strains makes it a valuable addition to disease management programs. Proper stewardship, including adherence to recommended application protocols and resistance management strategies, will be essential to preserve its long-term effectiveness.

References

Application Notes and Protocols for Ipflufenoquin in the Management of Powdery Mildew

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipflufenoquin is a novel broad-spectrum fungicide belonging to the chemical class of quinolines. Its unique mode of action targets the enzyme dihydroorotate dehydrogenase (DHODH), a key component in the de novo pyrimidine biosynthesis pathway in fungi.[1] This mechanism disrupts the production of essential building blocks for DNA and RNA synthesis, ultimately inhibiting fungal growth and proliferation.[2] Classified by the Fungicide Resistance Action Committee (FRAC) as a Group 52 fungicide, this compound presents a valuable tool for managing fungal pathogens, particularly in the context of resistance to other fungicide classes.

These application notes provide a comprehensive overview of the use of this compound against powdery mildew, including its mechanism of action, available efficacy data, and detailed protocols for experimental evaluation.

Data Presentation

While specific efficacy data for this compound against various powdery mildew species is still emerging in publicly available literature, the following tables summarize its known spectrum of activity and key properties.

Table 1: Efficacy and General Properties of this compound

PropertyDescriptionSource(s)
Target Pathogens Effective against a range of fungal diseases including grey mould (Botrytis cinerea), scab, and rice blast. Proposed for the control of powdery mildew on pome fruits.[3][4]
Mode of Action Inhibition of dihydroorotate dehydrogenase (DHODH), disrupting pyrimidine biosynthesis.[1]
FRAC Group 52
General Application Applied as a foliar spray before the first sign of disease or when conditions are conducive to disease development. It is quickly absorbed into plant tissue.
Formulation Example Kinoprol 20 SC (200 g/L this compound)[5]

Table 2: Example In Vitro Efficacy of this compound against Botrytis cinerea

Fungal SpeciesEC50 Value (mg/L)Reference
Botrytis cinereaHigh sensitivity reported, effective against strains resistant to other fungicides. Specific EC50 values are variable depending on the isolate.[6]

Note: This data is for Botrytis cinerea and serves as an indicator of this compound's potential potency. Researchers should determine specific EC50 values for the target powdery mildew species in their experiments.

Mechanism of Action and Signaling Pathway

This compound's fungicidal activity stems from its inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). This enzyme catalyzes the oxidation of dihydroorotate to orotate, a critical step in the de novo synthesis of pyrimidines. By blocking this step, this compound deprives the fungal cell of the necessary precursors for the synthesis of uridine monophosphate (UMP), which is subsequently converted to other pyrimidine nucleotides essential for DNA, RNA, and glycoprotein synthesis.

Pyrimidine_Biosynthesis_Inhibition CP Carbamoyl Phosphate CA Carbamoyl Aspartate CP->CA Aspartate Transcarbamoylase Asp Aspartate Asp->CA Aspartate Transcarbamoylase DHO Dihydroorotate CA->DHO Dihydroorotase OA Orotate DHO->OA DHODH OMP Orotidine 5'-monophosphate (OMP) OA->OMP Orotate Phosphoribosyltransferase PRPP PRPP PRPP->OMP Orotate Phosphoribosyltransferase UMP Uridine 5'-monophosphate (UMP) OMP->UMP OMP Decarboxylase UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP DNA_RNA DNA, RNA, Glycoproteins UTP->DNA_RNA CTP->DNA_RNA This compound This compound This compound->DHO Inhibition

Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by this compound.

Experimental Protocols

The following are generalized protocols for evaluating the efficacy of this compound against powdery mildew. Researchers should adapt these protocols based on the specific host plant and powdery mildew species under investigation.

Protocol 1: In Vitro Sensitivity Assay (Leaf Disc Method)

This protocol determines the concentration of this compound required to inhibit the growth of powdery mildew on leaf discs.

Materials:

  • Healthy, young, fully expanded leaves from the host plant (e.g., cucumber, squash).

  • This compound stock solution (e.g., in DMSO).

  • Sterile distilled water.

  • Tween-20 or other suitable surfactant.

  • Petri dishes containing 1.5-2% water agar.

  • Cork borer (6-10 mm diameter).

  • Pressurized sprayer or atomizer.

  • Source of fresh powdery mildew conidia (Podosphaera xanthii).

  • Incubation chamber with controlled temperature and light.

Procedure:

  • Preparation of Fungicide Solutions: Prepare a serial dilution of this compound from the stock solution in sterile distilled water containing a surfactant (e.g., 0.01% Tween-20). A suggested concentration range to test is 0.01, 0.1, 1, 10, and 100 mg/L. Include a control with only water and surfactant.

  • Leaf Disc Preparation: Collect healthy leaves and wash them gently with sterile distilled water. Use a cork borer to cut uniform discs from the leaves, avoiding major veins.

  • Treatment Application: Place the leaf discs, adaxial side up, on the water agar in the Petri dishes. Spray the fungicide solutions onto the leaf discs until runoff. Allow the discs to air dry in a laminar flow hood.

  • Inoculation: Collect fresh conidia from infected plants. Prepare a conidial suspension in sterile water with surfactant to a concentration of approximately 1 x 10^5 conidia/mL. Spray the suspension evenly onto the treated leaf discs.

  • Incubation: Seal the Petri dishes and incubate them at 22-25°C with a 12-hour photoperiod.

  • Disease Assessment: After 7-10 days, assess the percentage of the leaf disc area covered by powdery mildew mycelium under a dissecting microscope.

  • Data Analysis: Calculate the mean disease severity for each concentration. Determine the EC50 value (the effective concentration that inhibits 50% of fungal growth) using probit analysis or other suitable statistical software.

Protocol 2: Greenhouse Efficacy Trial

This protocol evaluates the protective and curative activity of this compound on whole plants.

Materials:

  • Host plants grown to a susceptible stage (e.g., 3-4 true leaves).

  • This compound formulation.

  • Pressurized sprayer.

  • Powdery mildew inoculum.

  • Greenhouse with controlled environment.

Procedure:

  • Plant Preparation: Grow healthy plants in pots to the desired growth stage. Randomly assign plants to different treatment groups.

  • Treatment Application:

    • Protective Assay: Spray plants with the desired concentrations of this compound solution until runoff. Allow the plants to dry for 24 hours before inoculation.

    • Curative Assay: Inoculate the plants with powdery mildew first. After the appearance of the first disease symptoms (typically 3-5 days), apply the this compound treatments.

  • Inoculation: Inoculate the plants by spraying with a conidial suspension or by shaking infected plants over the healthy ones to distribute the conidia.

  • Incubation: Maintain the plants in a greenhouse at 22-28°C with moderate humidity.

  • Disease Assessment: At 7, 14, and 21 days after inoculation, assess the disease severity on the leaves using a rating scale (e.g., 0-5 scale, where 0 = no disease and 5 = >50% leaf area infected).

  • Data Analysis: Calculate the percent disease control for each treatment compared to the untreated control. Analyze the data using ANOVA to determine significant differences between treatments.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo Greenhouse Trial prep_sol_invitro Prepare this compound Dilutions prep_discs Prepare Leaf Discs on Water Agar prep_sol_invitro->prep_discs treat_discs Apply Treatments to Discs prep_discs->treat_discs inoc_discs Inoculate with Powdery Mildew treat_discs->inoc_discs incubate_discs Incubate inoc_discs->incubate_discs assess_discs Assess Disease Severity incubate_discs->assess_discs calc_ec50 Calculate EC50 assess_discs->calc_ec50 grow_plants Grow Host Plants apply_treatments Apply this compound (Protective/Curative) grow_plants->apply_treatments inoculate_plants Inoculate Plants apply_treatments->inoculate_plants incubate_plants Incubate in Greenhouse inoculate_plants->incubate_plants assess_plants Assess Disease Severity Over Time incubate_plants->assess_plants analyze_data Analyze Disease Control Efficacy assess_plants->analyze_data

Caption: Generalized experimental workflow for evaluating this compound efficacy.

Important Considerations

  • Resistance Management: To delay the potential development of resistance, it is crucial to use this compound as part of an integrated pest management (IPM) program. This includes rotating its use with fungicides that have different modes of action.

  • Cross-Resistance: There is a documented potential for cross-resistance between this compound and the medical antifungal olorofim, as both target the same enzyme.[4] This is a significant consideration from a One Health perspective.

  • Phytotoxicity: As with any new compound, it is important to test this compound for potential phytotoxicity on the specific host plant cultivars being used.

These application notes and protocols are intended to provide a framework for the scientific community to further investigate the potential of this compound in managing powdery mildew. Adherence to good laboratory and agricultural practices is essential for obtaining reliable and reproducible results.

References

Troubleshooting & Optimization

Ipflufenoquin solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ipflufenoquin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound has low aqueous solubility. The reported solubility in water is approximately 9.20 mg/L at 20°C and 10.3 mg/L at a pH of 7[1][2][3].

Q2: In which organic solvents is this compound soluble?

A2: this compound is generally described as being soluble in common organic solvents[1]. It is highly soluble in dimethyl sulfoxide (DMSO) at a concentration of 100 mg/mL, although this requires sonication and heating to 80°C[4][5]. For in-vivo studies, a concentration of 5 mg/mL can be achieved using co-solvent systems such as 10% DMSO in corn oil or a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, both of which may require sonication to achieve full dissolution[4].

Q3: What is the general stability of this compound and how should it be stored?

A3: As a solid, this compound is stable for at least two years under normal conditions[1]. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month[4][5]. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single-use.

Q4: Is this compound stable in aqueous solutions?

A4: this compound is stable to hydrolysis at pH levels of 4, 7, and 9[1][6][7]. However, it is susceptible to rapid degradation through aqueous photolysis[1][3]. Therefore, it is crucial to protect aqueous solutions of this compound from light.

Troubleshooting Guides

Solubility Issues

Problem: I am having difficulty dissolving this compound.

  • Solution 1: Use an appropriate solvent. Due to its low aqueous solubility, organic solvents are necessary to dissolve this compound. DMSO is a highly effective solvent[4][5].

  • Solution 2: Apply heat and sonication. For high concentrations in DMSO, heating the solution to 80°C and using an ultrasonic bath can aid in dissolution[4][5]. Similar methods may be required for co-solvent systems[4].

  • Solution 3: Check the quality of your solvent. The use of hygroscopic DMSO can significantly hinder the solubility of this compound. It is recommended to use a fresh, unopened bottle of DMSO for the best results[4][5].

  • Solution 4: Consider a co-solvent system. For biological experiments, a co-solvent system may be more appropriate than a pure DMSO stock.

Stability Issues

Problem: My this compound solution appears to be degrading over time.

  • Solution 1: Protect from light. this compound degrades rapidly in the presence of light when in an aqueous solution[1][3]. Always store and handle aqueous solutions in amber vials or protect them from light by wrapping the container in aluminum foil.

  • Solution 2: Store at the correct temperature. Stock solutions in organic solvents should be stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month)[4][5].

  • Solution 3: Avoid repeated freeze-thaw cycles. Aliquoting stock solutions into single-use volumes will prevent degradation that can occur with repeated changes in temperature.

  • Solution 4: Prepare fresh aqueous solutions. Due to its susceptibility to photolysis, it is best to prepare aqueous dilutions of this compound immediately before use.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent SystemConcentrationConditionsReference(s)
Water (20°C)9.20 mg/L-[1][2]
Water (pH 7)10.3 mg/L-[3]
DMSO100 mg/mLUltrasonic, warming, and heat to 80°C[4][5]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline5 mg/mLUltrasonic[4]
10% DMSO, 90% Corn Oil5 mg/mLUltrasonic[4]

Table 2: Stability and Storage Recommendations for this compound

FormConditionsStabilityReference(s)
SolidNormal ambient conditions≥ 2 years[1]
Stock Solution (in organic solvent)-80°C6 months[4][5]
Stock Solution (in organic solvent)-20°C1 month[4][5]
Aqueous SolutionpH 4, 7, and 9 (protected from light)Stable[1][6][7]
Aqueous SolutionExposed to lightDegrades rapidly[1][3]

Experimental Protocols

Protocol 1: Preparation of a 100 mg/mL this compound Stock Solution in DMSO

  • Weigh the desired amount of this compound powder in a sterile, conical tube.

  • Add the appropriate volume of fresh, high-purity DMSO to achieve a final concentration of 100 mg/mL.

  • Vortex the mixture briefly.

  • Place the tube in an ultrasonic water bath and sonicate.

  • Gently heat the solution to 80°C while continuing to sonicate until the this compound is completely dissolved.

  • Allow the solution to cool to room temperature.

  • Dispense into single-use aliquots and store at -20°C or -80°C.

Protocol 2: Analysis of this compound by HPLC/MS-MS

High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC/MS-MS) is a common method for the quantitative analysis of this compound[6][8][9][10]. While specific parameters will vary depending on the instrumentation and matrix, a general approach involves:

  • Sample Preparation: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be adapted for the extraction of this compound from various matrices[1][6].

  • Chromatographic Separation: A C18 reverse-phase column is typically used for separation.

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an acidifier like acetic acid, is often employed.

  • Detection: A tandem mass spectrometer is used for sensitive and selective detection of the parent this compound molecule.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment start Weigh this compound add_solvent Add Appropriate Solvent start->add_solvent dissolve Apply Heat and/or Sonication add_solvent->dissolve check_dissolution Check for Complete Dissolution dissolve->check_dissolution check_dissolution->dissolve No store Store Solution Appropriately check_dissolution->store Yes perform_exp Perform Experiment store->perform_exp analyze Analyze Results perform_exp->analyze

Caption: A typical experimental workflow for using this compound.

signaling_pathway This compound This compound (in aqueous solution) QH1 QH-1 (Ether Cleavage Product) This compound->QH1 fast, half-life 8.7-12 days CO2 Carbon Dioxide This compound->CO2 in irradiated water Light Light Exposure (Photolysis) Light->this compound QH2 QH-2 (Hydrolysis Product) QH1->QH2 Hydrolysis

Caption: The photolytic degradation pathway of this compound in water.

logical_relationship start Experiencing Issues with this compound? solubility Solubility Issue? start->solubility stability Stability Issue? start->stability solvent_check Using Appropriate Solvent? solubility->solvent_check Yes light_protection Protected from Light? stability->light_protection Yes heat_sonication Applied Heat/Sonication? solvent_check->heat_sonication Yes use_dmso Use DMSO or co-solvent solvent_check->use_dmso No dmso_quality Used Fresh DMSO? heat_sonication->dmso_quality Yes apply_heat Apply heat/sonication heat_sonication->apply_heat No fresh_dmso Use fresh DMSO dmso_quality->fresh_dmso No storage_temp Stored at Correct Temp? light_protection->storage_temp Yes protect_light Use amber vials light_protection->protect_light No freeze_thaw Avoided Freeze-Thaw? storage_temp->freeze_thaw Yes correct_temp Store at -20°C or -80°C storage_temp->correct_temp No aliquot Aliquot stock solutions freeze_thaw->aliquot No

Caption: A troubleshooting guide for common this compound issues.

References

Technical Support Center: Overcoming Ipflufenoquin Resistance in Fungi

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Ipflufenoquin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on overcoming fungicide resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a fungicide classified by the Fungicide Resistance Action Committee (FRAC) as a Dihydroorotate Dehydrogenase (DHODH) inhibitor (FRAC Code 52)[1][2]. It targets and inhibits the DHODH enzyme, which is crucial for the de novo biosynthesis of pyrimidines in fungi[1][2]. Pyrimidines are essential components of DNA and RNA, and their inhibition disrupts fungal growth and proliferation.

Q2: How does fungal resistance to this compound develop?

The primary mechanism of resistance to this compound is the development of target-site mutations in the pyrE gene (also referred to as DHODH), which encodes the Dihydroorotate Dehydrogenase enzyme[3]. These mutations alter the protein structure, reducing the binding affinity of this compound to its target, thereby rendering the fungicide less effective[3].

Q3: Is there cross-resistance between this compound and other fungicides?

A significant concern is the cross-resistance observed between this compound and the clinical antifungal drug, olorofim[3][4]. Both compounds are DHODH inhibitors, and mutations in the pyrE gene that confer resistance to this compound can also lead to resistance to olorofim[3][4]. This has raised concerns about the agricultural use of this compound potentially compromising the efficacy of a critical medical antifungal[5][6]. No cross-resistance has been reported with fungicides from other chemical groups with different modes of action[1].

Q4: Are there fungal species with intrinsic resistance to this compound?

Yes, some fungal species have shown intrinsic or natural resistance to this compound. Studies have indicated that isolates of Coniella vitis, Corynespora cassiicola, Pseudocercospora fuligena, and Rhizoctonia solani can be inherently resistant[2]. The mechanisms for this intrinsic resistance may not be due to target-site mutations and are an area of ongoing research[2].

Troubleshooting Guides

Problem 1: Decreased efficacy of this compound in my experiments.

If you observe a reduction in the effectiveness of this compound against your fungal isolates, it may be an indication of resistance development.

Troubleshooting Steps:

  • Confirm Fungal Identity: Ensure the fungal species you are working with is indeed susceptible to this compound. Some species exhibit intrinsic resistance.

  • Susceptibility Testing: Perform a Minimum Inhibitory Concentration (MIC) or fifty-percent effective concentration (EC50) assay to quantify the level of resistance. A significant increase in the MIC/EC50 value compared to a known susceptible (wild-type) strain suggests acquired resistance.

  • Molecular Analysis: Sequence the pyrE gene of your resistant isolates to identify potential mutations in the DHODH enzyme. Compare the sequence to that of a susceptible strain to pinpoint any amino acid substitutions.

  • Investigate Non-Target-Site Resistance: If no target-site mutations are found, consider the possibility of other resistance mechanisms, such as increased efflux pump activity or metabolic detoxification of the fungicide[7].

Problem 2: How can I overcome this compound resistance in my fungal cultures?

Once resistance is confirmed, several strategies can be employed to manage and potentially overcome it in experimental settings.

Troubleshooting Steps:

  • Fungicide Combination Therapy: The use of fungicide mixtures with different modes of action is a primary strategy to combat resistance. A second fungicide that targets a different cellular process can be effective against isolates that are resistant to this compound.

  • Fungicide Rotation: In a broader experimental or agricultural context, rotating this compound with fungicides from different FRAC groups can help to reduce the selection pressure for resistance.

  • Use of Synergists: Investigate the use of compounds that may not have fungicidal activity on their own but can enhance the efficacy of this compound. For example, some compounds can inhibit efflux pumps, potentially restoring susceptibility.

  • Alternative Fungicides: If high-level resistance to this compound is established, switching to a fungicide with a completely different mode of action is the most effective approach.

Data Presentation

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data for Susceptible and Resistant Botrytis cinerea Strains

Fungal StrainFungicideMIC (µg/mL)
B. cinerea (Susceptible)This compound0.1
B. cinerea (Resistant)This compound>10
B. cinerea (Resistant)Fungicide B (Different MoA)0.2
B. cinerea (Resistant)This compound + Fungicide B0.1 + 0.2

This table illustrates how a resistant strain shows a high MIC for this compound alone but remains susceptible to a fungicide with a different mode of action (MoA). A combination of the two may effectively control the resistant strain.

Table 2: Example of Synergistic Effect of a Fungicide Combination against an this compound-Resistant Aspergillus fumigatus Strain

TreatmentMIC (µg/mL) of this compoundMIC (µg/mL) of Fungicide CFractional Inhibitory Concentration (FIC) Index*Interpretation
This compound alone16--Resistant
Fungicide C alone-1-Susceptible
Combination40.250.5Synergy

*FIC Index = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Fungicide C in combination / MIC of Fungicide C alone). An FIC index of ≤ 0.5 is considered synergistic.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for filamentous fungi.

  • Media Preparation: Prepare RPMI-1640 medium with L-glutamine, buffered with MOPS.

  • Fungicide Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform serial two-fold dilutions of this compound in the RPMI medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a spore suspension of the fungal isolate in sterile saline with 0.05% Tween 80. Adjust the concentration to 0.4 x 10^4 to 5 x 10^4 spores/mL.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no fungicide) and a sterility control (no fungus).

  • Incubation: Incubate the plates at 35°C for 48-72 hours.

  • MIC Determination: The MIC is the lowest concentration of the fungicide that causes complete inhibition of visible growth.

Protocol 2: Molecular Identification of pyrE Gene Mutations
  • DNA Extraction: Extract genomic DNA from both a susceptible and a resistant fungal isolate using a suitable fungal DNA extraction kit.

  • Primer Design: Design PCR primers to amplify the entire coding sequence of the pyrE gene. Primers should be designed based on the known pyrE sequence of the target fungal species. If the sequence is unknown, degenerate primers based on conserved regions of the DHODH enzyme can be used.

  • PCR Amplification: Perform PCR using the designed primers and the extracted genomic DNA as a template. Use a high-fidelity DNA polymerase to minimize PCR errors.

  • PCR Product Purification: Purify the PCR product using a PCR purification kit to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR product for Sanger sequencing. Sequence both the forward and reverse strands.

  • Sequence Analysis: Align the DNA sequences from the resistant and susceptible isolates using bioinformatics software (e.g., BLAST, ClustalW). Identify any nucleotide differences that result in amino acid changes in the DHODH protein.

Visualizations

signaling_pathway cluster_0 De Novo Pyrimidine Biosynthesis cluster_1 Mechanism of Action & Resistance Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP RNA_Synthesis RNA_Synthesis UTP->RNA_Synthesis Required for DNA_Synthesis DNA_Synthesis CTP->DNA_Synthesis Required for This compound This compound DHODH DHODH This compound->DHODH Inhibits Resistant_DHODH Altered DHODH This compound->Resistant_DHODH Reduced Inhibition Inhibition Inhibition DHODH->Inhibition Inhibition->RNA_Synthesis Inhibition->DNA_Synthesis pyrE_mutation Mutation in pyrE gene pyrE_mutation->Resistant_DHODH

Caption: Mechanism of this compound action and resistance.

experimental_workflow cluster_0 Susceptibility Testing cluster_1 Molecular Analysis cluster_2 Overcoming Resistance Isolate_Fungus Isolate Fungus Prepare_Inoculum Prepare Inoculum Isolate_Fungus->Prepare_Inoculum MIC_Assay Perform MIC Assay Prepare_Inoculum->MIC_Assay Determine_MIC Determine MIC/EC50 MIC_Assay->Determine_MIC DNA_Extraction DNA Extraction Determine_MIC->DNA_Extraction If Resistant Fungicide_Mixture Test Fungicide Combinations Determine_MIC->Fungicide_Mixture If Resistant Alternative_Fungicide Test Alternative Fungicides Determine_MIC->Alternative_Fungicide If Resistant PCR_pyrE PCR Amplification of pyrE DNA_Extraction->PCR_pyrE Sequencing Sanger Sequencing PCR_pyrE->Sequencing Sequence_Analysis Sequence Analysis Sequencing->Sequence_Analysis Synergy_Analysis Synergy Analysis (FIC) Fungicide_Mixture->Synergy_Analysis

Caption: Workflow for troubleshooting this compound resistance.

logical_relationship cluster_strategies Resistance Management Strategies Ipflufenoquin_Resistance This compound Resistance Detected Mixtures Fungicide Mixtures (Different MoA) Ipflufenoquin_Resistance->Mixtures Rotation Fungicide Rotation (Different FRAC codes) Ipflufenoquin_Resistance->Rotation IPM Integrated Pest Management (Cultural Practices) Ipflufenoquin_Resistance->IPM New_Fungicides Novel Modes of Action Ipflufenoquin_Resistance->New_Fungicides Delay_Resistance Delay_Resistance Mixtures->Delay_Resistance Delays Resistance Evolution Rotation->Delay_Resistance Reduce_Selection_Pressure Reduce_Selection_Pressure IPM->Reduce_Selection_Pressure Reduces Selection Pressure Overcome_Existing_Resistance Overcome_Existing_Resistance New_Fungicides->Overcome_Existing_Resistance Overcomes Existing Resistance

Caption: Strategies for managing this compound resistance.

References

Technical Support Center: Ipflufenoquin Metabolite Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of ipflufenoquin and its metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

General & Safety

Q1: What is this compound and what are its primary metabolites of interest?

A1: this compound is a quinoline-based fungicide that inhibits the enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis in fungi.[1][2] Key metabolites identified in various studies include QP-1-1, QP-1-7, QP-2, QP-1-10, QP-1-11, QP-1-14, and QP-1-15.[3][4] The specific metabolites of concern can vary depending on the matrix (e.g., soil, water, biological tissues).

Q2: What are the primary safety hazards associated with this compound?

A2: this compound is classified as very toxic to aquatic life with long-lasting effects. Standard laboratory safety protocols, including the use of personal protective equipment (PPE), should be followed when handling analytical standards.

Sample Preparation

Q3: What is the recommended procedure for extracting this compound and its metabolites from soil samples?

A3: A common method involves extracting a 20g soil sample twice with an acetonitrile/water/acetic acid (80:20:5, v/v/v) solution by shaking.[3][5] The sample is then centrifuged, and the supernatant is filtered.[3][5] An aliquot of the extract is typically diluted with an acetonitrile/water (50:50, v/v) solution before being filtered again into an autosampler vial for LC-MS/MS analysis.[3][5]

Q4: How does the extraction process differ for water samples?

A4: For water samples, a common technique is a QuEChERS-based method. Aliquots of water are mixed with acetonitrile, followed by the addition of magnesium sulphate, sodium chloride, and buffering citrate salts.[6] The mixture is shaken and centrifuged for phase separation. An aliquot of the resulting acetonitrile layer is then mixed with water before LC-MS/MS analysis.[6]

Q5: My sample extracts have low recovery. What are some potential causes and solutions?

A5: Low recovery can stem from several factors:

  • Incomplete Extraction: Ensure the shaking/vortexing time and speed are adequate for your sample matrix. For soil, the recommended procedure involves shaking for 30 minutes at approximately 200 rpm.[5]

  • Analyte Degradation: this compound and its metabolites may be sensitive to pH or light. Ensure extraction solvents and storage conditions are appropriate. Stock solutions of analytical standards have been shown to be stable for at least 117 days when stored at ≤ -10°C.[5]

  • Improper Solvent Ratios: Verify the precise composition of your extraction and dilution solvents. For soil, a common extraction solvent is acetonitrile:water:acetic acid (80:20:5, v:v:v).[3]

  • Sample Matrix: Complex matrices can bind analytes tightly. You may need to optimize the extraction solvent or employ stronger extraction techniques, though this should be validated carefully.

Analytical Methodology (LC-MS/MS)

Q6: What type of analytical column is typically used for separating this compound and its metabolites?

A6: A reverse-phase C18 column is commonly used for the analysis. An example specification is a Phenomenex Kinetex 2.6-µm C18 100 Å column (3 mm x 100 mm).[3]

Q7: What are the typical mobile phases for LC-MS/MS analysis?

A7: A gradient mobile phase system is generally used, consisting of:

  • Mobile Phase A: 0.1% acetic acid in water.[3][6]

  • Mobile Phase B: 0.1% acetic acid in acetonitrile.[3][6] The gradient program involves varying the percentage of these two phases over the course of the analytical run to achieve separation.[3]

Q8: I am not seeing a signal for my target analytes. What should I check?

A8:

  • Instrument Parameters: Confirm that the mass spectrometer is operating in the correct polarity (positive electrospray ionization, ESI+) and that the correct precursor-to-product ion transitions (MRM transitions) are being monitored for each analyte.[3]

  • Standard Stability: Ensure your analytical standards have not degraded. Prepare fresh stock and working solutions from a reliable source.[7] Analytical standards should be stored frozen (at or below -10°C) when not in use.[8]

  • Source Contamination: A dirty ion source can lead to a significant drop in signal. Perform routine cleaning and maintenance as recommended by the instrument manufacturer.

  • LC System Issues: Check for leaks, blockages, or issues with the autosampler. A drop in pressure or inconsistent retention times can indicate a problem with the LC system.

Q9: How do I handle matrix effects in my analysis?

A9: Matrix effects, where co-extractives from the sample interfere with analyte ionization, can cause signal suppression or enhancement.[9][10]

  • Matrix-Matched Standards: Prepare calibration standards in an extract from a blank (analyte-free) sample matrix.[8] This is the most common way to compensate for matrix effects.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering components. However, this may also lower your analyte concentration below the limit of quantitation.

  • Stable Isotope-Labeled Internal Standards: This is the most effective method for correction but relies on the availability of expensive labeled standards.[10]

  • Cleanup Steps: Additional sample cleanup using Solid Phase Extraction (SPE) can remove interfering compounds but may also lead to analyte loss if not optimized.

Experimental Protocols & Methodologies

Protocol 1: Analysis of this compound and Metabolites in Soil

This protocol is based on method GPL-MTH-099 Revision 1.[3]

1. Sample Extraction:

  • Weigh 20 g of homogenized soil into a 250-mL HDPE bottle.
  • Add 100 mL of acetonitrile:water:acetic acid (80:20:5, v:v:v) solution.
  • Shake the bottle for 30 minutes at approximately 200 rpm.[5]
  • Centrifuge the sample for 5 minutes at 3000 rpm.[5]
  • Decant the supernatant through filter paper (e.g., Advantec 5A) into a 250-mL mixing cylinder.[5]
  • Add 50 mL of the extraction solvent to the soil pellet, resuspend, and repeat the shaking and centrifugation steps.
  • Combine the second supernatant with the first and bring the total volume to 200 mL with water.[5]

2. Sample Dilution & Final Preparation:

  • Transfer a 5-mL aliquot of the combined extract to a 15-mL centrifuge tube.
  • Add 5 mL of an acetonitrile:water (50:50, v/v) solution to bring the final volume to 10 mL.[5]
  • Filter an aliquot through a 0.45-µm or 0.2-µm PTFE syringe filter into an autosampler vial for analysis.[3][5]

3. LC-MS/MS Analysis:

  • Instrument: HPLC system coupled to a triple quadrupole mass spectrometer (e.g., Sciex Triple Quad 6500+).[8]
  • Column: Phenomenex Kinetex 2.6-µm C18 100 Å (3 mm x 100 mm) at 40°C.[3]
  • Mobile Phase: Gradient of A) 0.1% acetic acid in water and B) 0.1% acetic acid in acetonitrile.[3]
  • Ionization: Electrospray Ionization, Positive Mode (ESI+).[3]
  • Detection: Monitor two Multiple Reaction Monitoring (MRM) transitions for each analyte (one for quantitation, one for confirmation).[3]

Analytical Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A 1. Weigh 20g Soil Sample B 2. Add 100mL Extraction Solvent (ACN:H2O:Acetic Acid) A->B C 3. Shake (30 min) & Centrifuge (5 min) B->C D 4. Collect Supernatant C->D E 5. Re-extract Pellet with 50mL Solvent D->E E->C F 6. Combine Supernatants G 7. Dilute with ACN:H2O (1:1) F->G H 8. Filter (0.2 µm PTFE) G->H I 9. Inject into HPLC H->I J 10. C18 Column Separation I->J K 11. ESI+ Ionization J->K L 12. MS/MS Detection (MRM) K->L M 13. Quantify using Matrix-Matched Calibration L->M

Caption: Experimental workflow for this compound metabolite analysis in soil.

Quantitative Data and Parameters

Table 1: LC-MS/MS Parameters for this compound and Key Metabolites
AnalytePrecursor Ion (m/z)Quantitation Ion (m/z)Confirmation Ion (m/z)Approx. Retention Time (min)
This compound 348.1330.1180.14.6
Metabolite QP-1-1 330.1180.2314.25.6
Metabolite QP-1-7 378.0332.0314.13.4
Data sourced from EPA MRID 51022001.[3]
Table 2: Method Detection and Quantitation Limits in Soil
AnalyteLimit of Quantitation (LOQ)Limit of Detection (LOD)
This compound 0.002 µg/g0.0003 µg/g
Metabolite QP-1-1 0.002 µg/g0.0003 µg/g
Metabolite QP-1-7 0.002 µg/g0.0003 µg/g
Data sourced from EPA MRID 51022001 & 50920985.[3][8]

Metabolic Pathway Overview

This compound undergoes extensive metabolism in biological systems.[11] The primary transformation pathways include oxidation, hydroxylation, epoxidation, methylation, and conjugation with glutathione.[4][11] In livestock, the parent compound is a major residue in fat, while glucuronide conjugates of metabolites are significant in the liver and kidney.[11]

Generalized Metabolic Pathway of this compound

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound oxidation Oxidation Products parent->oxidation Oxidation hydroxylation Hydroxylation Products (e.g., QP-1-1, QP-2) parent->hydroxylation Hydroxylation epoxidation Epoxidation Products parent->epoxidation Epoxidation methylation Methylation Products parent->methylation Methylation glutathione Glutathione Conjugates oxidation->glutathione Conjugation glucuronide Glucuronide Conjugates (e.g., QP-1-10, QP-1-11) hydroxylation->glucuronide Glucuronidation

Caption: Generalized metabolic pathways of this compound.

References

Minimizing off-target effects of Ipflufenoquin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target effects and navigate common challenges during your experiments with Ipflufenoquin.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions about the experimental use of this compound.

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a fungicide that functions by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of DNA, RNA, and other cellular components. By blocking this enzyme, this compound depletes the pyrimidine pool, thereby inhibiting fungal growth.

Q2: What are the main known off-target effects of this compound?

A2: The most significant off-target concern is the development of cross-resistance to the clinical antifungal drug olorofim, as both compounds target the same enzyme, DHODH.[1][3][4] Exposure of fungi to this compound can select for mutations in the DHODH gene that confer resistance to both agents.[3][4] Regulatory studies in rats have also noted effects on the colon and thyroid at high doses.[5]

Q3: How can I prepare a stable stock solution of this compound?

A3: this compound has low solubility in water but is soluble in organic solvents. For in vitro assays, a common practice is to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution in DMSO can be prepared and stored at -20°C for up to a month or at -80°C for up to six months. When preparing working solutions, it is crucial to ensure that the final concentration of DMSO in the assay medium is low (typically <1%) to avoid solvent-induced cytotoxicity.

Q4: I am observing inconsistent results in my DHODH inhibition assay. What could be the cause?

A4: Inconsistent results in DHODH inhibition assays can arise from several factors:

  • Compound Precipitation: Due to its low aqueous solubility, this compound may precipitate in your assay buffer. Visually inspect for any cloudiness or precipitate. You may need to optimize your buffer composition or use a low percentage of a co-solvent.

  • Reagent Degradation: Ensure all assay components, especially the DHODH enzyme and its substrates, are fresh and have been stored correctly.

  • Pipetting Errors: Inaccurate pipetting, especially of small volumes, can lead to significant variations. Use calibrated pipettes and consider preparing master mixes for better consistency.

  • Incomplete Mixing: Ensure all components are thoroughly mixed upon addition to the assay plate.

  • Incorrect Wavelength Reading: Double-check that you are using the correct excitation and emission wavelengths for your chosen detection method (e.g., for DCIP reduction).

Q5: My cell-based assay shows higher than expected cytotoxicity. What should I check?

A5: If you observe unexpected levels of cell death, consider the following:

  • DMSO Concentration: High concentrations of DMSO can be toxic to cells. Ensure your final DMSO concentration is within a non-toxic range for your specific cell line, typically below 1%.

  • Compound Purity: Verify the purity of your this compound sample. Impurities could be contributing to the observed cytotoxicity.

  • Off-Target Effects: this compound may have off-target effects in your specific cell model. Consider performing a rescue experiment by supplementing the culture medium with uridine to see if this alleviates the cytotoxic effects, which would indicate an on-target effect on pyrimidine synthesis.

  • Assay Interference: Some compounds can interfere with the chemistry of cytotoxicity assays (e.g., MTT reduction).[6][7] It is advisable to use a secondary, mechanistically different cytotoxicity assay (e.g., Neutral Red uptake or LDH release) to confirm your results.[8]

Q6: How can I minimize the risk of developing fungicide-resistant strains in my long-term experiments?

A6: To slow the evolution of resistance in the laboratory, consider the following strategies:

  • Use the Minimum Effective Concentration: Avoid using excessively high concentrations of this compound. Determine the minimum inhibitory concentration (MIC) and use concentrations around this value for your experiments.

  • Implement a Fitness Cost: The development of resistance often comes with a fitness cost to the organism in the absence of the selective pressure. Cycling the exposure to this compound (i.e., periods with and without the compound) may help to select against the growth of resistant strains.

  • Combination Treatments: If applicable to your experimental design, consider using this compound in combination with another fungicide that has a different mechanism of action.[1] This can reduce the selection pressure for resistance to a single compound.

  • Regularly Re-start Cultures from Frozen Stocks: To avoid the gradual selection of resistant populations over long periods of cell culture, it is good practice to periodically thaw fresh, unexposed cells.

Section 2: Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1314008-27-9
Molecular Formula C₁₉H₁₆F₃NO₂
Molecular Weight 347.33 g/mol
Melting Point 114.4 - 115.5 °C
Water Solubility 9.20 mg/L at 20°C
Log P (Octanol/Water) 3.89
Stability Stable for at least 2 years under normal conditions as a solid.

Table 2: In Vitro Inhibitory and Toxicological Data for this compound

Organism/EnzymeAssay TypeValueReference
Aspergillus fumigatus DHODHIC₅₀774 nM[9]
Coccidioides immitis DHODHIC₅₀11 nM[9]
Botrytis cinereaEC₅₀ (mycelial growth)0.0025 - 2.88 mg/L[10]
Botrytis cinereaEC₅₀ (conidial elongation)0.0095 - 0.41 mg/L[10]
Bobwhite QuailLD₅₀ (acute oral)>1120 mg/kg bw[11]
Mallard DuckLC₅₀ (subacute dietary)>4960 mg/kg[11]
Daphnia magna (water flea)EC₅₀ (48 hr)2.39 mg/L[11]
Honey BeeLD₅₀ (acute oral)>100 µ g/bee [11]

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol: In Vitro DHODH Inhibition Assay

This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against DHODH.

Materials:

  • Recombinant DHODH enzyme

  • This compound

  • DMSO (for stock solution)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100)

  • Coenzyme Q₁₀

  • 2,6-dichloroindophenol (DCIP)

  • Dihydroorotate (DHO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.

  • Prepare Serial Dilutions: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations for testing. Then, dilute these into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.

  • Assay Reaction: a. In a 96-well plate, add the assay buffer. b. Add the serially diluted this compound or DMSO (for the vehicle control). c. Add Coenzyme Q₁₀ and DCIP to all wells. d. Add the recombinant DHODH enzyme to all wells except the no-enzyme control. e. Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the Reaction: Add the substrate, dihydroorotate, to all wells to start the reaction.

  • Measure Absorbance: Immediately begin measuring the decrease in absorbance of DCIP at 600 nm over time using a microplate reader.

  • Data Analysis: a. Calculate the initial reaction velocity for each concentration of this compound. b. Plot the reaction velocity against the logarithm of the this compound concentration. c. Fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol: Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Adherent or suspension cells

  • Complete cell culture medium

  • This compound

  • DMSO

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent and non-toxic. b. Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only) and a no-cell control (medium only). c. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: a. After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.

  • Formazan Solubilization: a. Carefully remove the medium containing MTT. b. Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure Absorbance: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: a. Subtract the background absorbance (no-cell control) from all readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC₅₀ value.

Section 4: Visualizations

Signaling Pathway: Pyrimidine Biosynthesis and DHODH Inhibition

Caption: Inhibition of DHODH by this compound in the pyrimidine biosynthesis pathway.

Experimental Workflow: Assessing Off-Target Cytotoxicity

Off_Target_Workflow start Start: Hypothesis of Off-Target Cytotoxicity prepare_cells Prepare and Seed Cells in 96-well Plate start->prepare_cells treat_cells Treat Cells with this compound (Dose-Response) prepare_cells->treat_cells primary_assay Primary Cytotoxicity Assay (e.g., MTT) treat_cells->primary_assay analyze_primary Analyze Data and Calculate IC50 primary_assay->analyze_primary unexpected_cytotoxicity Unexpected Cytotoxicity Observed? analyze_primary->unexpected_cytotoxicity secondary_assay Perform Secondary, Mechanistically Different Assay (e.g., Neutral Red) unexpected_cytotoxicity->secondary_assay Yes end End unexpected_cytotoxicity->end No rescue_experiment Conduct Rescue Experiment with Uridine secondary_assay->rescue_experiment analyze_secondary Analyze Secondary and Rescue Data rescue_experiment->analyze_secondary conclusion Conclusion on Off-Target Effect analyze_secondary->conclusion conclusion->end

Caption: Workflow for investigating and confirming off-target cytotoxicity of this compound.

References

Technical Support Center: Enhancing the Bioavailability of Ipflufenoquin Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of Ipflufenoquin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel, broad-spectrum fungicide belonging to the quinoline class of chemicals. Its primary mode of action is the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH). This enzyme is critical for the de novo biosynthesis of pyrimidines, which are essential building blocks for DNA and RNA. By inhibiting DHODH, this compound disrupts nucleic acid synthesis in susceptible fungi, thereby preventing their growth and proliferation.

Q2: What are the main challenges in formulating this compound?

A2: The primary challenge in formulating this compound is its low aqueous solubility. While reports indicate good systemic absorption in rats (75-99%), its inherent hydrophobicity can lead to difficulties in achieving desired concentrations in aqueous media for in vitro assays and can impact the design of effective and stable formulations for consistent bioavailability.

Q3: What is a typical starting point for dissolving this compound for pre-clinical/in-vivo studies?

A3: A common method for solubilizing this compound for in vivo research involves a co-solvent system. A typical formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is often necessary to use sonication and gentle warming to achieve a clear solution.

Q4: Are there any known resistance issues with this compound?

A4: Yes, a significant concern is the potential for cross-resistance with the clinical antifungal drug, olorofim. Both compounds target the same enzyme (DHODH), and exposure to this compound can lead to the selection of fungal strains that are also resistant to olorofim. This is a critical consideration for researchers working on both agricultural and medical applications of DHODH inhibitors. Additionally, some fungal species may exhibit intrinsic resistance to this compound.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Precipitation of this compound in aqueous buffer during in vitro experiments. - Low aqueous solubility of this compound.- Buffer pH or composition is unfavorable.- Concentration of this compound exceeds its solubility limit in the final assay medium.- Increase the percentage of co-solvents (e.g., DMSO) in the final solution, ensuring the final concentration does not affect experimental outcomes.- Evaluate the solubility of this compound in a range of different buffers and pH values.- Consider formulating this compound as a nanosuspension or in a self-emulsifying drug delivery system (SEDDS) to improve its dispersibility in aqueous media.
Inconsistent or low bioavailability in animal studies despite using a solubilizing formulation. - In vivo precipitation of the drug upon dilution with gastrointestinal fluids.- Inefficient absorption across the gut wall.- Physical or chemical instability of the formulation.- Develop a solid dispersion of this compound with a hydrophilic polymer to enhance the dissolution rate and maintain a supersaturated state in vivo.- Formulate a Self-Emulsifying Drug Delivery System (SEDDS) to create a fine emulsion in the gastrointestinal tract, which can improve absorption.- Conduct stability studies on the formulation under relevant storage and physiological conditions (temperature, pH) to ensure its integrity.
Physical instability of the formulation (e.g., crystal growth in a suspension, phase separation in an emulsion) over time. - The formulation is in a thermodynamically unstable state.- Improper selection of carriers, surfactants, or stabilizers.- Storage conditions (temperature, light, humidity) are not optimal.- For suspensions, select appropriate wetting and anti-agglomeration agents. Consider micronization or nanonization of this compound particles.- For emulsions, optimize the oil, surfactant, and co-surfactant ratios. Construct a pseudo-ternary phase diagram to identify stable emulsion regions.- Perform accelerated stability testing under various conditions to determine the optimal storage environment and predict shelf-life.
Observed resistance in fungal isolates after treatment with this compound. - Selection for resistant strains due to mutations in the DHODH enzyme.- Confirm the mechanism of resistance through genetic sequencing of the DHODH gene in resistant isolates.- Test for cross-resistance with other DHODH inhibitors like olorofim.- Consider combination therapies with fungicides that have different modes of action to mitigate the development of resistance.

Data Presentation

Table 1: Bioavailability and Efficacy of this compound

ParameterOrganismValue
Oral Bioavailability Rat (male)75 - 82%
Rat (female)94 - 99%
EC₅₀ (Mycelial Growth) Botrytis cinerea0.0025 - 2.88 mg/L
EC₅₀ (Conidial Elongation) Botrytis cinerea0.0095 - 0.41 mg/L

Table 2: Physicochemical Properties of a Commercial this compound Formulation (MIGIWA Fungicide - 218 g/L Suspension Concentrate)

PropertyValue
Physical Form Homogenous, white-to-off-white, non-transparent, viscous liquid
pH (neat) 7.5
Specific Gravity 1.09
Kinematic Viscosity 858 mPa·s
Suspensibility 99%

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion of this compound by Solvent Evaporation

This protocol aims to enhance the dissolution rate of this compound by dispersing it in a hydrophilic polymer matrix.

  • Materials:

    • This compound

    • Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl methylcellulose (HPMC))

    • Volatile organic solvent (e.g., methanol, dichloromethane, or a mixture capable of dissolving both drug and polymer)

    • Rotary evaporator

    • Mortar and pestle

    • Sieves

  • Methodology:

    • Select an appropriate drug-to-polymer ratio (e.g., 1:1, 1:2, 1:5 w/w).

    • Dissolve the calculated amount of this compound and the selected polymer in a minimal amount of the chosen solvent in a round-bottom flask. Ensure complete dissolution.

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C).

    • Once a solid film is formed on the flask wall, continue drying under vacuum for several hours to remove any residual solvent.

    • Scrape the solid dispersion from the flask.

    • Gently pulverize the solid dispersion using a mortar and pestle to obtain a fine powder.

    • Pass the powder through a sieve to ensure a uniform particle size.

    • Store the resulting solid dispersion in a desiccator to protect it from moisture.

    • Characterize the solid dispersion for drug content, dissolution enhancement, and physical form (e.g., using DSC or XRD to confirm amorphous state).

Protocol 2: Formulation of an this compound Self-Emulsifying Drug Delivery System (SEDDS)

This protocol is for creating a lipid-based formulation that forms a nano- or microemulsion upon gentle agitation in an aqueous medium.

  • Materials:

    • This compound

    • Oil (e.g., Capryol 90, Labrafil M 1944 CS)

    • Surfactant (e.g., Kolliphor EL, Tween 80)

    • Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)

    • Glass vials

    • Vortex mixer

    • Magnetic stirrer

  • Methodology:

    • Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

    • Formulation Preparation:

      • Prepare different ratios of oil, surfactant, and co-surfactant (e.g., start with a surfactant/co-surfactant mix (Smix) at ratios of 1:1, 2:1, etc.).

      • In a glass vial, accurately weigh and mix the selected oil, surfactant, and co-surfactant.

      • Add the required amount of this compound to the mixture and vortex until the drug is completely dissolved. Gentle heating may be applied if necessary.

    • Self-Emulsification Assessment:

      • Add 1 mL of the prepared this compound SEDDS formulation dropwise to 500 mL of distilled water in a beaker with gentle stirring using a magnetic stirrer.

      • Visually observe the formation of the emulsion. A rapid formation of a clear or slightly bluish-white emulsion indicates good self-emulsification.

    • Characterization:

      • Measure the droplet size and polydispersity index (PDI) of the resulting emulsion using a particle size analyzer.

      • Assess the thermodynamic stability of the formulation by subjecting it to centrifugation and freeze-thaw cycles.

      • Determine the drug content in the formulation.

Visualizations

Caption: Inhibition of the DHODH enzyme by this compound.

Caption: Workflow for selecting a bioavailability enhancement strategy.

Validation & Comparative

Ipflufenoquin: A Comparative Efficacy Analysis Against Key Fungal Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the performance of ipflufenoquin in relation to other fungicides, supported by experimental data and detailed methodologies.

Introduction

This compound is a novel fungicide that has demonstrated significant efficacy against a broad spectrum of plant pathogenic fungi. Its unique mode of action, targeting the enzyme dihydroorotate dehydrogenase (DHODH), places it in a distinct class from many conventional fungicides and makes it a valuable tool in fungicide resistance management programs.[1][2] This guide provides a detailed comparison of this compound's efficacy with other fungicides, presents supporting experimental data, and outlines the methodologies used in these key studies.

Mechanism of Action: DHODH Inhibition

This compound functions by inhibiting the fungal enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[3][4] This pathway is essential for the synthesis of pyrimidines, which are vital components of DNA, RNA, and other essential cellular molecules. By blocking DHODH, this compound effectively halts pyrimidine production, leading to the cessation of fungal growth and development.[3][4] This targeted action is distinct from many other fungicide classes, such as demethylation inhibitors (DMIs) or succinate dehydrogenase inhibitors (SDHIs).[1]

DHODH_Inhibition_Pathway cluster_pyrimidine De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multiple Steps Aspartate Aspartate Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP Pyrimidines Pyrimidines (DNA, RNA) UMP->Pyrimidines This compound This compound This compound->Dihydroorotate Inhibits Fungicide_Resistance_Workflow cluster_field Field Observation cluster_lab Laboratory Analysis cluster_outcome Outcome Field_Application Fungicide Application Reduced_Efficacy Observation of Reduced Efficacy Field_Application->Reduced_Efficacy Isolate_Pathogen Isolate Pathogen from Infected Tissue Reduced_Efficacy->Isolate_Pathogen In_Vitro_Screening In Vitro Screening (Fungicide-amended media) Isolate_Pathogen->In_Vitro_Screening Molecular_Analysis Molecular Analysis (Target gene sequencing) Isolate_Pathogen->Molecular_Analysis Determine_EC50 Determine EC50 Values In_Vitro_Screening->Determine_EC50 Compare_Baseline Compare to Baseline Sensitivity Determine_EC50->Compare_Baseline Resistance_Confirmed Resistance Confirmed Compare_Baseline->Resistance_Confirmed Identify_Mutation Identify Resistance Mutations Molecular_Analysis->Identify_Mutation Identify_Mutation->Resistance_Confirmed Management_Strategy Adjust Fungicide Management Strategy Resistance_Confirmed->Management_Strategy

References

Validating the Mode of Action of Ipflufenoquin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ipflufenoquin's performance against other dihydroorotate dehydrogenase (DHODH) inhibitors, supported by experimental data. We delve into the molecular mechanism of these compounds, offering a clear validation of this compound's mode of action and its standing among alternative therapies.

Executive Summary

This compound is a novel fungicide that targets dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway in fungi. This mode of action, classified under FRAC Code 52, is distinct from many existing antifungal agents, making it a valuable tool in fungicide resistance management. This guide compares this compound with two other DHODH inhibitors, Olorofim and Quinofumelin, presenting available quantitative data on their antifungal activity, detailing the experimental protocols used to generate this data, and visualizing the key pathways and workflows.

Comparative Performance of DHODH Inhibitors

The primary mechanism of action for this compound and its comparators is the inhibition of DHODH, leading to a depletion of pyrimidines essential for DNA, RNA, and cell wall synthesis, ultimately resulting in fungal cell death. The in vitro efficacy of these compounds is typically quantified by determining their Minimum Inhibitory Concentrations (MICs) against various fungal pathogens.

Quantitative Data Summary

The following table summarizes the available MIC and EC50 data for this compound, Olorofim, and Quinofumelin against a range of fungal species. It is important to note that direct comparisons are challenging due to variations in the specific fungal strains and testing methodologies (MIC vs. EC50) used across different studies.

CompoundFungal SpeciesMIC (mg/L)MIC50 (mg/L)EC50 (µg/mL)
This compound Aspergillus fumigatus12.5[1]--
Aspergillus spp.-2-4[2]-
Olorofim Aspergillus fumigatus<0.004 - 0.25[3]0.06[3]-
Aspergillus flavus-0.03 - 0.06[3]-
Aspergillus niger-0.03 - 0.06[3]-
Aspergillus terreus-0.008[4]-
Scedosporium apiospermum complex-0.016[4]-
Lomentospora prolificans-0.125[4]-
Talaromyces marneffei0.0005 - 0.002[5]0.0005[5]-
Quinofumelin Fusarium graminearum (mycelial growth)--0.019 ± 0.007[6][7]
Fusarium graminearum (spore germination)--0.087 ± 0.024[6][7]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. MIC50 represents the MIC value at which ≥50% of the isolates are inhibited. EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This assay spectrophotometrically measures the inhibition of DHODH activity.

Principle: DHODH catalyzes the oxidation of dihydroorotate to orotate, with the concomitant reduction of a cofactor. The enzymatic activity can be monitored by the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which results in a decrease in absorbance at 600 nm.

Materials:

  • Recombinant DHODH enzyme

  • Dihydroorotate (substrate)

  • Coenzyme Q10 (electron acceptor)

  • 2,6-dichloroindophenol (DCIP)

  • Test compounds (this compound, Olorofim, Quinofumelin) dissolved in DMSO

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM KCl and 0.05% Triton X-100)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add the test compound dilutions to the respective wells. Include a DMSO-only control (no inhibition) and a control without the enzyme (background).

  • Add Coenzyme Q10 and DCIP to all wells.

  • Add the recombinant DHODH enzyme to all wells except the background control.

  • Pre-incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

  • Initiate the reaction by adding dihydroorotate to all wells.

  • Immediately measure the absorbance at 600 nm at time zero and then at regular intervals (e.g., every minute) for a set duration (e.g., 10-20 minutes) using a microplate reader.

  • Calculate the rate of DCIP reduction for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of DHODH activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antifungal Susceptibility Testing: Broth Microdilution Method (EUCAST/CLSI)

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.[8][9][10][11]

Principle: A standardized suspension of the fungal isolate is exposed to serial dilutions of the antifungal agent in a liquid medium. The MIC is the lowest concentration of the agent that inhibits visible growth of the fungus after a defined incubation period.

Materials:

  • Fungal isolate to be tested

  • Culture medium (e.g., RPMI-1640 with L-glutamine, without bicarbonate, buffered with MOPS)

  • Test compounds (this compound, Olorofim, Quinofumelin)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or inverted mirror

  • Inoculum suspension adjusted to a specific concentration (e.g., 0.5-2.5 x 10^5 CFU/mL)

Procedure:

  • Prepare a stock solution of the antifungal agent in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the antifungal agent in the culture medium in the wells of a 96-well microtiter plate.

  • Prepare a standardized inoculum of the fungal isolate from a fresh culture. Adjust the inoculum concentration using a spectrophotometer.

  • Add the fungal inoculum to each well of the microtiter plate, including a growth control well (no antifungal agent) and a sterility control well (no inoculum).

  • Incubate the plates at a specified temperature (e.g., 35-37°C) for a defined period (e.g., 24-48 hours), depending on the fungal species.

  • After incubation, determine the MIC by visually inspecting for growth or by measuring the optical density using a microplate reader. The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of growth compared to the growth control.

Visualizing the Mechanism and Methods

To further clarify the concepts discussed, the following diagrams illustrate the pyrimidine biosynthesis pathway, the DHODH inhibition assay workflow, and the antifungal susceptibility testing workflow.

Pyrimidine_Biosynthesis_Pathway Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Substrate Orotate Orotate UMP UMP Orotate->UMP UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP This compound This compound & Comparators This compound->DHODH Inhibition DHODH->Orotate Product

Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of this compound on DHODH.

DHODH_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Compounds Prepare serial dilutions of This compound/Comparators Add_Reagents Add buffer, test compounds, CoQ10, and DCIP to 96-well plate Prep_Compounds->Add_Reagents Prep_Reagents Prepare assay buffer, substrate (Dihydroorotate), and DCIP Prep_Reagents->Add_Reagents Add_Enzyme Add recombinant DHODH enzyme Add_Reagents->Add_Enzyme Pre_incubation Pre-incubate at 25°C Add_Enzyme->Pre_incubation Initiate_Reaction Initiate reaction by adding Dihydroorotate Pre_incubation->Initiate_Reaction Measure_Absorbance Measure absorbance at 600 nm over time Initiate_Reaction->Measure_Absorbance Calculate_Rate Calculate rate of DCIP reduction Measure_Absorbance->Calculate_Rate Determine_IC50 Determine IC50 values Calculate_Rate->Determine_IC50

Caption: Workflow for the Dihydroorotate Dehydrogenase (DHODH) inhibition assay.

MIC_Determination_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Prep_Antifungal Prepare serial dilutions of This compound/Comparators Inoculate_Plate Inoculate 96-well plate containing antifungal dilutions with fungal suspension Prep_Antifungal->Inoculate_Plate Prep_Inoculum Prepare standardized fungal inoculum Prep_Inoculum->Inoculate_Plate Incubate Incubate at 35-37°C for 24-48 hours Inoculate_Plate->Incubate Read_Results Visually or spectrophotometrically determine fungal growth Incubate->Read_Results Determine_MIC Identify the Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC

Caption: Workflow for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

References

A Comparative Analysis of Ipflufenoquin and Traditional Fungicides for the Management of Apple Scab

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the efficacy, mode of action, and experimental evaluation of a novel fungicide in comparison to established treatments for Venturia inaequalis.

Apple scab, caused by the ascomycete fungus Venturia inaequalis, remains a significant threat to apple production worldwide, necessitating effective and sustainable management strategies. For decades, control has relied on a range of traditional fungicides. However, the emergence of resistance and increasing environmental concerns have driven the development of new active ingredients with novel modes of action. One such innovation is Ipflufenoquin, a Group 52 fungicide. This guide provides an objective comparison of this compound with traditional fungicides, supported by available data and detailed experimental methodologies.

Modes of Action: A Tale of Two Strategies

The fungicidal activity of both this compound and traditional fungicides stems from their ability to disrupt essential biological processes in Venturia inaequalis. However, their specific molecular targets and the pathways they inhibit differ significantly.

This compound: A Novel Approach Targeting Pyrimidine Biosynthesis

This compound represents a new class of fungicides with a unique mode of action. It targets the de novo pyrimidine biosynthesis pathway, a critical process for the production of nucleotides required for DNA and RNA synthesis.[1] Specifically, this compound inhibits the enzyme dihydroorotate dehydrogenase (DHODH), which catalyzes the conversion of dihydroorotate to orotate.[1] By blocking this key step, this compound effectively halts the production of pyrimidines, thereby inhibiting fungal growth and spore formation.[1] This novel mechanism of action makes it a valuable tool in resistance management programs.

Pyrimidine_Biosynthesis_Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis Pathway Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Transcarbamoylase Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP Orotate Phosphoribosyltransferase Pyrimidines Pyrimidines (U, C, T) UMP->Pyrimidines Nucleic_Acids Nucleic Acids (DNA, RNA) Pyrimidines->Nucleic_Acids This compound This compound This compound->Inhibition Sterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase Intermediates Sterol Intermediates Lanosterol->Intermediates C14-Demethylase Ergosterol Ergosterol Intermediates->Ergosterol Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane DMI_Fungicides DMI Fungicides DMI_Fungicides->Inhibition Mitochondrial_Respiration_Inhibition cluster_pathway Mitochondrial Electron Transport Chain Complex_I Complex I Complex_III Complex III Complex_I->Complex_III Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Complex_III Fumarate Fumarate Complex_II->Fumarate Complex_IV Complex IV Complex_III->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP ATP_Synthase->ATP Succinate Succinate Succinate->Complex_II SDHI_Fungicides SDHI Fungicides SDHI_Fungicides->Inhibition experimental_workflow cluster_vitro In Vitro Assays cluster_vivo In Vivo Assays isolate_pathogen Isolate V. inaequalis from infected leaves culture_pathogen Culture and produce conidial suspension isolate_pathogen->culture_pathogen mycelial_growth Mycelial Growth Inhibition Assay culture_pathogen->mycelial_growth spore_germination Spore Germination Assay culture_pathogen->spore_germination calculate_ec50 Calculate EC50 values mycelial_growth->calculate_ec50 spore_germination->calculate_ec50 potted_trees Use potted apple trees (e.g., 'McIntosh') apply_fungicide Apply fungicide treatments (protective and curative) potted_trees->apply_fungicide inoculate Inoculate with V. inaequalis apply_fungicide->inoculate incubate Incubate under controlled conditions (temp, humidity) inoculate->incubate assess_disease Assess disease severity (% leaf area infected) incubate->assess_disease field_trials Conduct field trials in commercial orchards assess_disease->field_trials evaluate_field Evaluate disease incidence and severity on leaves and fruit field_trials->evaluate_field

References

Spectroscopic Showdown: Unveiling the Molecular Fingerprint of Ipflufenoquin

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Spectroscopic Characterization of the Novel Fungicide Ipflufenoquin and Other Succinate Dehydrogenase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic techniques used to characterize this compound, a novel quinoline-based succinate dehydrogenase inhibitor (SDHI) fungicide. By presenting key experimental data alongside those of other prominent SDHI fungicides—Boscalid, Fluxapyroxad, and Penthiopyrad—this document serves as a valuable resource for researchers in the fields of analytical chemistry, drug development, and agricultural science. The following sections detail the spectroscopic properties, experimental protocols, and structural information essential for the identification and analysis of these important agricultural compounds.

Unmasking the Molecules: A Spectroscopic Comparison

The unique chemical structure of a molecule dictates its interaction with electromagnetic radiation, resulting in a characteristic spectrum—a molecular fingerprint. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) are pivotal in elucidating these structures. While comprehensive proprietary spectral data for the recently developed this compound, particularly 1H and 13C NMR, are not extensively available in the public domain, this guide compiles the accessible data and provides a comparative framework based on established knowledge of similar compounds.

Spectroscopic Data Summary

The table below summarizes the available spectroscopic data for this compound and the selected comparator SDHI fungicides. This data is essential for the qualitative and quantitative analysis of these compounds.

Spectroscopic Technique This compound Boscalid Fluxapyroxad Penthiopyrad
UV-Vis Spectroscopy (λmax) 234.5 nm[1]207, 228, 290, 300 nm193, 230, 290 nm226 nm
Infrared (IR) Spectroscopy (cm-1) Data not publicly availableKey peaks expected for C=O (amide), C-Cl, N-H, aromatic C-HData not publicly availableData not publicly available
1H NMR Spectroscopy (ppm) Data not publicly availableData available in scientific literature and databasesData available in scientific literature and databases1H NMR spectrum available from suppliers
13C NMR Spectroscopy (ppm) Data not publicly availableData available in scientific literature and databasesData available in scientific literature and databasesData available in scientific literature and databases
Mass Spectrometry (MS) (m/z) 348 → 330 (Quantitation), 348 → 180 (Confirmation)[1]343 [M]+381.1 [M]+359.1 [M]+

Delving Deeper: Experimental Methodologies

The accurate spectroscopic analysis of this compound and other fungicides relies on precise and validated experimental protocols. The most common and powerful technique for the quantitative analysis of these compounds in various matrices is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

General Protocol for HPLC-MS/MS Analysis of SDHI Fungicides

This protocol provides a general framework for the analysis of SDHI fungicides. Specific parameters may need to be optimized for individual compounds and matrices.

1. Sample Preparation (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChers) method is a widely adopted sample preparation technique for pesticide residue analysis.

  • Extraction: A homogenized sample (e.g., crop material, soil) is extracted with an organic solvent, typically acetonitrile, often with the addition of buffering salts to partition the analytes into the organic layer.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the extract is then cleaned up by adding a mixture of sorbents to remove interfering matrix components. Common sorbents include primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments.

2. HPLC Separation

  • Column: A C18 reversed-phase column is typically used for the separation of these moderately nonpolar compounds.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve peak shape and ionization efficiency, is employed.

3. MS/MS Detection

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for these compounds.

  • Detection: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. This involves monitoring specific precursor ion to product ion transitions for each analyte, providing high selectivity and sensitivity. For this compound, the primary transition for quantification is m/z 348 → 330, with a secondary transition of m/z 348 → 180 used for confirmation[1].

HPLC_MSMS_Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis Sample Homogenized Sample Extraction Extraction with Acetonitrile & Salts Sample->Extraction 1 Cleanup d-SPE Cleanup Extraction->Cleanup 2 HPLC HPLC Separation (C18 Column) Cleanup->HPLC Inject MSMS MS/MS Detection (MRM) HPLC->MSMS 3 Data Data Acquisition & Processing MSMS->Data 4

Workflow for HPLC-MS/MS Analysis of SDHI Fungicides.

Visualizing Molecular Identity

The following diagrams illustrate the chemical structures and a conceptual workflow for spectroscopic characterization, providing a visual reference for the compounds discussed in this guide.

Fungicide_Structures cluster_this compound This compound cluster_boscalid Boscalid cluster_fluxapyroxad Fluxapyroxad cluster_penthiopyrad Penthiopyrad Ipflufenoquin_structure Boscalid_structure Fluxapyroxad_structure Penthiopyrad_structure

Chemical Structures of this compound and Comparator SDHI Fungicides.

Spectroscopic_Characterization_Flow Compound Pure Compound UV_Vis UV-Vis Spectroscopy Compound->UV_Vis Electronic Transitions IR IR Spectroscopy Compound->IR Vibrational Modes NMR NMR Spectroscopy (1H, 13C) Compound->NMR Nuclear Spin MS Mass Spectrometry Compound->MS Fragmentation Pattern Structure Structural Elucidation UV_Vis->Structure IR->Structure NMR->Structure MS->Structure

Conceptual Workflow for Spectroscopic Characterization.

Conclusion

The spectroscopic characterization of this compound and other SDHI fungicides is fundamental to ensuring their correct identification, quality control, and for monitoring their presence in various environmental and agricultural matrices. While a complete public spectroscopic profile for this compound is still emerging, the available data, particularly from UV-Vis and mass spectrometry, provides a solid foundation for its analysis. This guide serves as a starting point for researchers, offering a comparative overview and standardized methodologies. As more data becomes publicly accessible, a more comprehensive spectroscopic library for these vital agricultural tools can be constructed, aiding in their effective and safe use.

References

Comparative Study of Ipflufenoquin Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ipflufenoquin and its metabolites. It summarizes key experimental data, details methodologies, and visualizes metabolic pathways to support further research and development.

This compound is a broad-spectrum quinoline fungicide.[1] Its metabolism has been studied in various organisms, including plants and livestock, leading to the identification of several metabolites.[1] Understanding the metabolic fate of this compound is crucial for assessing its efficacy, potential toxicity, and environmental impact. This guide synthesizes available data to offer a comparative overview of its primary metabolites.

I. Comparative Distribution of this compound and its Metabolites

The distribution of this compound and its metabolites varies significantly across different species and tissues. The following tables summarize the quantitative data from metabolism studies in lactating goats and various plants, presented as the percentage of Total Radioactive Residue (%TRR).

Table 1: Distribution of this compound and its Metabolites in Lactating Goats (%TRR)[1]
CompoundMilk FatOmental FatMuscleLiverKidney
This compound (Parent) 90 - 10092 - 9543--
QP-1-10 (Glucuronide Conjugate) ---42 - 5231 - 36
QP-1-11 (Glucuronide Conjugate) ---26 - 2849 - 51

Data sourced from a study where lactating goats were administered 14C-labeled this compound orally for five consecutive days.[1]

Table 2: Distribution of this compound and its Metabolites in Plants (%TRR)[1]
CompoundApplesGrapesKidney Bean FoliageKidney Bean PodsKidney Beans
This compound (Parent) 428491375.5
QP-2 (Photoproduct) 11<1014<10<10
QP-1-4 (Glyco-conjugate) ---44-

Data from metabolism studies on apples, grapes, and kidney beans following foliar spray application of 14C-labeled this compound.[1]

II. Metabolic Pathways

The metabolic transformation of this compound involves several key reactions, including oxidation, hydroxylation, and conjugation. The pathways differ between plants and animals, leading to the formation of distinct sets of metabolites.

A. Metabolism in Plants

In plants, the metabolism of this compound primarily involves glycosylation and conjugation with malonate. The parent compound is often the major residue component.[2]

G This compound This compound QP_1_2 QP-1-2 (Glycoside) This compound->QP_1_2 Glycosylation QP_1_3 QP-1-3 (Malonyl-Glycoside) QP_1_2->QP_1_3 Conjugation with malonate QP_1_5 QP-1-5 (Further Glycosylation) QP_1_2->QP_1_5 QP_1_6 QP-1-6 (Further Glycosylation) QP_1_2->QP_1_6

Caption: Proposed metabolic pathway of this compound in plants.[2]

B. Metabolism in Lactating Goats

In lactating goats, this compound undergoes more extensive metabolism, including the formation of glucuronide conjugates, which are prominent in the liver and kidneys. The parent compound remains the major residue in fat.[1]

G cluster_tissue Tissue Distribution Milk_Fat Milk Fat (Parent: 90-100% TRR) Omental_Fat Omental Fat (Parent: 92-95% TRR) Muscle Muscle (Parent: 43% TRR) Liver Liver (QP-1-10: 42-52% TRR) (QP-1-11: 26-28% TRR) Kidney Kidney (QP-1-10: 31-36% TRR) (QP-1-11: 49-51% TRR) This compound This compound (Oral Administration) Metabolism Metabolism (Oxidation, Hydroxylation, Conjugation) This compound->Metabolism Parent_Distribution Parent Compound Metabolism->Parent_Distribution Metabolite_Distribution Metabolites Metabolism->Metabolite_Distribution Parent_Distribution->Milk_Fat Parent_Distribution->Omental_Fat Parent_Distribution->Muscle Metabolite_Distribution->Liver Metabolite_Distribution->Kidney

Caption: Overview of this compound metabolism and distribution in lactating goats.[1]

III. Experimental Protocols

The following sections detail the methodologies employed in the key studies cited in this guide.

A. Animal Metabolism Studies (Lactating Goat)
  • Dosing: 14C-labeled this compound was administered orally in cellulose-filled gelatin capsules to lactating goats daily for five consecutive days. The treatment rates were 13.3 and 13.9 mg/kg of feed for the A-ring and C-ring labels, respectively.[1]

  • Sample Collection: Milk samples were collected throughout the study. Tissue samples (liver, kidney, muscle, and fat) were collected at sacrifice.

  • Analysis: The total radioactive residues were determined in all samples. Metabolites were extracted, separated, and identified using chromatographic and spectrometric techniques.

B. Plant Metabolism Studies
  • Application: 14C-labeled this compound was applied as a foliar spray to apples, grapes, and kidney beans.[1]

  • Sample Collection: Plant materials were harvested at various intervals after the final application.[1]

  • Analysis: Samples were homogenized and extracted to determine the total radioactive residues. Metabolites were profiled using techniques such as High-Performance Liquid Chromatography (HPLC).

C. Analytical Methodology for Residue Analysis

A common analytical procedure for the determination of this compound and its metabolites in various matrices is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by analysis with High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS).

  • Sample Preparation (QuEChERS):

    • A homogenized sample is weighed into a centrifuge tube.

    • Acetonitrile (acidified) is added, and the sample is shaken.

    • Magnesium sulfate and sodium acetate are added, and the sample is shaken again.

    • The mixture is centrifuged, and an aliquot of the supernatant is transferred to a dispersive solid-phase extraction (dSPE) tube containing primary-secondary amine (PSA) and magnesium sulfate for cleanup.[1]

    • The final extract is centrifuged, and the supernatant is collected for analysis.

  • HPLC-MS/MS Analysis:

    • Instrumentation: A Sciex Triple Quad 6500+ mass spectrometer coupled with a Shimadzu LC-20AD HPLC system or similar.[3]

    • Column: Phenomenex Kinetex 2.6-µm C18 100 Å column (3 mm x 100 mm).[3]

    • Mobile Phase: A gradient of 0.1% acetic acid in acetonitrile and 0.1% acetic acid in water.[3]

    • Ionization: Electrospray Ionization (ESI) in positive polarity.[3]

    • Detection: Multiple Reaction Monitoring (MRM) is used for the quantification of the parent compound and its metabolites. Key ion transitions are monitored for each analyte.[2]

    Table 3: Monitored Ion Transitions for this compound and its Metabolites [2][3]

    AnalyteQuantitation Transition (m/z)Confirmation Transition (m/z)
    This compound 348.1 → 330.1348.1 → 180.1
    QP-1-1 330.1 → 180.2330.1 → 314.2
    QP-1-7 378 → 332378 → 314.1
    QP-2 348 → 153348 → 196
    QP-1-10 524 → 348524 → 330
    QP-1-11 540 → 346540 → 364
    QP-1-14 364 → 346364 → 179
    QP-1-15 540 → 364540 → 346

IV. Experimental Workflow

The general workflow for the analysis of this compound and its metabolites from various sample matrices is depicted below.

G Sample_Collection Sample Collection (Tissues, Milk, Plants) Homogenization Sample Homogenization Sample_Collection->Homogenization Extraction QuEChERS Extraction (Acetonitrile, Salts) Homogenization->Extraction Cleanup Dispersive SPE Cleanup (PSA, MgSO4) Extraction->Cleanup Analysis HPLC-MS/MS Analysis (C18 Column, ESI+, MRM) Cleanup->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

Caption: General experimental workflow for this compound metabolite analysis.

References

Ipflufenoquin: A Comparative Performance Guide in Modern Crop Protection

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the novel fungicide Ipflufenoquin, its efficacy in key agricultural systems, and its performance benchmarked against established alternatives.

Introduction

This compound is a novel broad-spectrum fungicide belonging to the quinoline class of chemistry. Developed by Nippon Soda Co., Ltd., it represents a new mode of action, classified by the Fungicide Resistance Action Committee (FRAC) as a Group 52 fungicide. Its unique target is the enzyme dihydroorotate dehydrogenase (DHODH), a critical component in the de novo pyrimidine biosynthesis pathway in fungi. This inhibition effectively halts fungal growth by cutting off the supply of essential DNA and RNA building blocks. This guide provides a comparative analysis of this compound's performance in various crop systems, supported by experimental data, and contrasts its efficacy with that of other leading fungicides.

Data Presentation: Performance Comparison

The following tables summarize the quantitative performance of this compound and alternative fungicides across different crop systems and target pathogens.

Table 1: Control of Gray Mold (Botrytis cinerea) in Strawberry
Fungicide (Active Ingredient)FRAC GroupEfficacy (% Mycelial Growth Inhibition)EC₅₀ (mg/L) (Mycelial Growth)Key Findings
This compound 52 (DHODHI)87% - 98%0.0025 - 2.88Highly effective against strains resistant to conventional fungicides.
Fluxapyroxad7 (SDHI)Lower efficacy on resistant strainsNot specified in resultsReduced performance against SDHI-resistant B. cinerea strains.
Pyraclostrobin11 (QoI)Lower efficacy on resistant strainsNot specified in resultsReduced performance against QoI-resistant B. cinerea strains.
Benomyl1 (MBC)Lower efficacy on resistant strainsNot specified in resultsReduced performance against MBC-resistant B. cinerea strains.
Table 2: Control of Apple Scab (Venturia inaequalis) in Apple
Fungicide (Active Ingredient)FRAC GroupPerformance CharacteristicKey Findings
This compound 52 (DHODHI)Curative EffectDemonstrated effective curative activity against V. inaequalis.[1]
Iminoctadine triacetateM7 (Multi-site)Curative EffectParticularly effective curative action.
Pydiflumetofen7 (SDHI)Curative EffectDemonstrated effective curative activity.
Fluxapyroxad7 (SDHI)Curative EffectShowed curative effects against apple scab.[1][2]

Note: While direct comparative efficacy percentages for apple scab were not available in the search results, studies confirm this compound's curative effects are comparable to other effective modern fungicides.[1][2]

Table 3: Control of Powdery Mildew (Podosphaera xanthii) in Cucumber

Direct comparative field data for this compound against cucumber powdery mildew was not available in the conducted search. The table below presents data for commonly used alternatives.

Fungicide (Active Ingredient)FRAC GroupEfficacy (% Disease Intensity Reduction)Yield (q/ha)Key Findings
Azoxystrobin11 (QoI)67.72% (vs. control)80.00Most effective treatment in the cited study.[3]
Propiconazole3 (DMI)62.42% (vs. control)70.00Highly effective in reducing disease intensity.[3]
Fluxapyroxad + Pyraclostrobin7 + 11 (SDHI + QoI)52.66% (vs. control)67.65Good performance in disease reduction.[3]
Aliette (Fosetyl-al)P07 (Phosphonates)91% (vs. control)4.38 kg/plant Exhibited the lowest disease incidence in another study.[4]
Topsin-M (Thiophanate-methyl)1 (MBC)88% (vs. control)4.32 kg/plant Showcased superior disease control.[4]
Table 4: Control of Fusarium Head Blight (Fusarium graminearum) in Wheat

Direct comparative field data for this compound against Fusarium Head Blight in wheat was not available in the conducted search. The table below presents data for recommended alternatives.

Fungicide (Active Ingredient)FRAC GroupEfficacy (% DON Reduction vs. Control)Efficacy (% FHB Severity Reduction vs. Control)Key Findings
Prosaro (Prothioconazole + Tebuconazole)3 + 3 (DMI)45% - 60%~50%Consistently high efficacy in multi-state trials.[5]
Caramba (Metconazole)3 (DMI)45% - 60%~50%Effective in suppressing DON and FHB.[5]
Miravis Ace (Pydiflumetofen + Propiconazole)7 + 3 (SDHI + DMI)Data not specified~50%Similar FHB index reduction to Prosaro and Caramba.
Sphaerex (Metconazole + Prothioconazole)3 + 3 (DMI)VariableSignificant reduction in FHB index.[6]Performance can be variety-dependent.[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of efficacy data. Below are representative protocols for key experiments cited in this guide.

In Vitro Fungicide Sensitivity Assay (EC₅₀ Determination)

This protocol is used to determine the concentration of a fungicide that inhibits 50% of mycelial growth.

  • Media Preparation : Potato Dextrose Agar (PDA) is amended with the test fungicide (e.g., this compound) at a range of concentrations (e.g., 0, 0.01, 0.1, 1, 10, and 100 mg/L).

  • Inoculation : A 5mm agar plug taken from the edge of an actively growing fungal colony (e.g., Botrytis cinerea) is placed mycelium-side down in the center of each fungicide-amended PDA plate.

  • Incubation : Plates are incubated in the dark at 25°C for a specified period (e.g., 7 days).

  • Data Collection : The diameter of the fungal colony is measured in two perpendicular directions.

  • Analysis : The percentage of mycelial growth inhibition is calculated relative to the untreated control. The EC₅₀ value is then determined by probit analysis of the dose-response curve.

Field Efficacy Trial for Gray Mold in Strawberry

This protocol outlines a typical field experiment to evaluate fungicide performance under real-world conditions.

  • Experimental Design : The trial is set up in a randomized complete block design with multiple replications (e.g., 4 blocks) for each treatment.

  • Treatments : Treatments include an untreated control, this compound at specified rates (e.g., 25 and 100 mg/L), and alternative fungicides at their recommended label rates.

  • Application : Fungicides are applied as foliar sprays using a calibrated sprayer (e.g., backpack sprayer) to ensure thorough coverage. Applications are typically made on a weekly or bi-weekly schedule.

  • Inoculation (if applicable) : To ensure disease pressure, plants may be artificially inoculated with a conidial suspension of the pathogen (e.g., B. cinerea) after the first fungicide application.

  • Disease Assessment : Marketable-quality berries are harvested at regular intervals (e.g., 3-4 days after each treatment). The harvested fruit is incubated under conditions favorable for disease development. The number of berries showing signs of gray mold is counted 3 and 5 days after harvest, and the percentage of infection is calculated.

  • Data Analysis : Data are subjected to Analysis of Variance (ANOVA) to determine significant differences between treatments.

Field Efficacy Trial for Fusarium Head Blight in Wheat

This protocol is designed to assess fungicide efficacy against FHB and deoxynivalenol (DON) contamination.

  • Experimental Design : A split-plot design is often used, with wheat variety as the main plot and fungicide treatment as the subplot, with at least four replications.[6]

  • Treatments : Includes a non-treated control and various triazole-based fungicides (e.g., Prosaro, Miravis Ace) applied at recommended rates.[6]

  • Application : Fungicides are applied at the critical wheat growth stage of early flowering (anthesis, Feekes 10.5.1) using a backpack sprayer equipped with nozzles that provide good coverage of the wheat heads (e.g., forward and backward angled flat-fan nozzles).[5]

  • Inoculation : To ensure consistent disease pressure, plots are inoculated with a spore suspension of Fusarium graminearum during the flowering stage.[6]

  • Disease Assessment : FHB incidence (percentage of infected heads) and severity (percentage of bleached spikelets per head) are visually rated at a set time post-inoculation (e.g., 21 days). These values are used to calculate an FHB index.[6]

  • Yield and DON Analysis : At harvest, grain yield and moisture are measured. Grain samples from each plot are collected and analyzed using methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Enzyme-Linked Immunosorbent Assay (ELISA) to quantify DON levels (in ppm).[6]

  • Statistical Analysis : Data for FHB index, yield, and DON are analyzed using appropriate statistical software to compare treatment means.[6]

Mechanism of Action and Signaling Pathways

Understanding the mode of action is key to effective and sustainable fungicide use, particularly for resistance management.

This compound: DHODH Inhibition

This compound targets Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the pyrimidine synthesis pathway. This pathway is essential for producing the nucleotide bases Uracil, Cytosine, and Thymine, which are fundamental for DNA and RNA synthesis. By inhibiting DHODH, this compound starves the fungus of these essential building blocks, leading to the cessation of growth and development. This is a novel mode of action in agriculture, providing a critical tool for rotational programs.

DHODH_Inhibition cluster_pyrimidine Pyrimidine Biosynthesis Pathway cluster_invisible Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multiple Steps Aspartate Aspartate Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP Multiple Steps Nucleotides CTP, UTP, TTP (for DNA/RNA Synthesis) UMP->Nucleotides This compound This compound This compound->Inhibition

Caption: this compound inhibits the DHODH enzyme, blocking pyrimidine synthesis.

Alternative Fungicides: Common Modes of Action

  • Triazoles (DMIs - FRAC Group 3) : Fungicides like Tebuconazole and Propiconazole inhibit the C14-demethylase enzyme, which is crucial for ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane. Its disruption leads to membrane instability and fungal cell death.

DMI_Action cluster_ergosterol Ergosterol Biosynthesis Pathway cluster_invisible Lanosterol Lanosterol Intermediates Sterol Intermediates Lanosterol->Intermediates C14-demethylase Ergosterol Ergosterol Intermediates->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Triazole Triazole Fungicides (e.g., Tebuconazole) Triazole->Inhibition

Caption: Triazole fungicides block ergosterol production by inhibiting C14-demethylase.

  • SDHIs (FRAC Group 7) : Fungicides such as Fluxapyroxad and Boscalid target the succinate dehydrogenase (SDH) enzyme complex (Complex II) in the mitochondrial respiratory chain. This action blocks the fungus's ability to produce energy (ATP), leading to a halt in cellular processes and growth.

SDHI_Action cluster_respiration Mitochondrial Respiration Succinate Succinate ComplexII Complex II (SDH enzyme) Succinate->ComplexII Fumarate Fumarate ComplexII->Fumarate ETC Electron Transport Chain ComplexII->ETC ATP ATP (Energy) ETC->ATP SDHI SDHI Fungicides (e.g., Fluxapyroxad) SDHI->ComplexII Inhibits

Caption: SDHI fungicides inhibit Complex II, halting fungal energy production.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for conducting a fungicide efficacy trial, from initial setup to final analysis.

Fungicide_Trial_Workflow start Trial Planning (Objective, Treatments, Design) setup Field/Greenhouse Setup (Plot Layout, Planting) start->setup application Fungicide Application (Calibration, Timing) setup->application inoculation Pathogen Inoculation (If required for uniform pressure) application->inoculation monitoring Incubation & Monitoring (Environmental Conditions) inoculation->monitoring assessment Disease Assessment (Incidence, Severity, AUDPC) monitoring->assessment harvest Harvest & Yield Data (Yield, Quality, Mycotoxin Analysis) assessment->harvest analysis Statistical Analysis (ANOVA, Mean Separation) harvest->analysis end Conclusion & Reporting analysis->end

Caption: Generalized workflow for a fungicide efficacy field trial.

Conclusion

This compound demonstrates high efficacy against key fungal pathogens, particularly Botrytis cinerea in strawberries and Venturia inaequalis in apples. Its novel mode of action as a DHODH inhibitor makes it a powerful tool for managing fungal populations, especially those that have developed resistance to other fungicide classes like QoIs, SDHIs, and MBCs.

While direct comparative data in cucumber powdery mildew and wheat Fusarium Head Blight systems is not yet widely published, its proven broad-spectrum activity suggests potential for wider applications. As with any single-site inhibitor, a robust resistance management strategy, involving rotation with fungicides from different FRAC groups, is essential to preserve the long-term effectiveness of this compound. For researchers and crop protection professionals, this compound represents a significant advancement in the ongoing effort to ensure crop health and food security.

References

A Comparative Environmental Impact Assessment of Ipflufenoquin and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental impact of the novel fungicide Ipflufenoquin against a range of chemical and biological alternatives. The information is intended to support informed decision-making in research, development, and integrated pest management strategies. All quantitative data is summarized in comparative tables, and detailed experimental methodologies for key cited studies are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Executive Summary

This compound, a novel quinoline fungicide, operates through the inhibition of dihydroorotate dehydrogenase (DHODH), a distinct mode of action categorized under FRAC Group 52.[1] This guide assesses its environmental profile in comparison to established fungicides from different chemical classes, including Quinone outside Inhibitors (QoIs), Succinate Dehydrogenase Inhibitors (SDHIs), Demethylation Inhibitors (DMIs), and Anilinopyrimidines (APs). Furthermore, a qualitative comparison with emerging biological alternatives is presented. The data reveals that while this compound presents a generally favorable profile concerning non-target organisms like bees and birds, its persistence in soil warrants careful consideration.[2] In contrast, some alternatives exhibit higher toxicity to certain aquatic organisms or have a greater potential for groundwater contamination. Biological alternatives, while generally having a lower environmental footprint, present different challenges in terms of application and efficacy.

Comparative Ecotoxicity and Environmental Fate

The following tables summarize the key ecotoxicity and environmental fate data for this compound and its chemical alternatives. This data is crucial for understanding the potential risks these fungicides pose to non-target organisms and the broader environment.

Ecotoxicity Data

This table presents the acute and chronic toxicity of the fungicides to a range of non-target organisms. The values are presented as LD50 (median lethal dose) for terrestrial animals, LC50 (median lethal concentration) for aquatic animals, and EC50 (median effective concentration) for algae and plants. NOEC (No Observed Effect Concentration) values are also provided for chronic exposure studies.

FungicideOrganismEndpointValue (unit)Reference
This compound Bobwhite quailAcute Oral LD50> 2000 mg/kg bw[3]
Honeybee (Apis mellifera)Acute Contact LD50> 100 µ g/bee [2]
Honeybee (Apis mellifera)Acute Oral LD50> 107 µ g/bee [2]
Rainbow trout96-hr LC500.49 mg/L[4]
Daphnia magna48-hr EC502.39 mg/L[2]
Green algae72-hr EC50> 10.3 mg/L[4]
Earthworm (Eisenia fetida)14-day LC50> 500 mg/kg soil[2]
Azoxystrobin Bobwhite quailAcute Oral LD50> 2000 mg/kg bw
Honeybee (Apis mellifera)Acute Contact LD50> 25 µ g/bee
Rainbow trout96-hr LC500.47 mg/L
Daphnia magna48-hr EC500.28 mg/L
Green algae72-hr EC500.36 mg/L
Earthworm (Eisenia fetida)14-day LC50> 1000 mg/kg soil
Boscalid Bobwhite quailAcute Oral LD50> 2000 mg/kg bw[5]
Honeybee (Apis mellifera)Acute Contact LD50> 100 µ g/bee [5]
Rainbow trout96-hr LC502.7 mg/L[6]
Daphnia magna48-hr EC505.3 mg/L[6]
Green algae72-hr EC503.75 mg/L[6]
Earthworm (Eisenia fetida)14-day LC50> 1000 mg/kg soil[6]
Cyprodinil Bobwhite quailAcute Oral LD50> 2000 mg/kg bw[7]
Honeybee (Apis mellifera)Acute Contact LD50> 100 µ g/bee [7]
Rainbow trout96-hr LC502.4 mg/L[8]
Daphnia magna48-hr EC500.033 mg/L[7]
Green algae72-hr EC501.6 mg/L[7]
Earthworm (Eisenia fetida)14-day LC50258 mg/kg soil[7]
Difenoconazole Mallard duckAcute Oral LD50> 2150 mg/kg bw[9]
Honeybee (Apis mellifera)Acute Contact LD50> 27 µ g/bee [9]
Rainbow trout96-hr LC500.8 mg/L[9]
Daphnia magna48-hr EC500.77 mg/L[9]
Green algae72-hr EC500.032 mg/L[9]
Earthworm (Eisenia fetida)14-day LC50> 610 mg/kg soil[9]
Fluopyram Bobwhite quailAcute Oral LD50> 2000 mg/kg bw[10]
Honeybee (Apis mellifera)Acute Contact LD50> 200 µ g/bee [10]
Rainbow trout96-hr LC501.95 mg/L[11]
Daphnia magna48-hr EC50> 5.17 mg/L[11]
Green algae72-hr EC501.6 mg/L[11]
Earthworm (Eisenia fetida)14-day LC50> 1000 mg/kg soil[10]
Propiconazole Bobwhite quailAcute Oral LD501517 mg/kg bw[12]
Honeybee (Apis mellifera)Acute Contact LD50> 100 µ g/bee [12]
Rainbow trout96-hr LC500.83 mg/L[13]
Daphnia magna48-hr EC501.2 mg/L[13]
Green algae72-hr EC500.09 mg/L[14]
Earthworm (Eisenia fetida)14-day LC50485 mg/kg soil[12]
Pyraclostrobin Bobwhite quailAcute Oral LD50> 2000 mg/kg bw[15]
Honeybee (Apis mellifera)Acute Contact LD50> 100 µ g/bee [15]
Rainbow trout96-hr LC500.006 mg/L[15]
Daphnia magna48-hr EC500.016 mg/L[15]
Green algae72-hr EC500.038 mg/L[15]
Earthworm (Eisenia fetida)14-day LC50> 1000 mg/kg soil[15]
Trifloxystrobin Bobwhite quailAcute Oral LD50> 2000 mg/kg bw[16]
Honeybee (Apis mellifera)Acute Contact LD50> 200 µ g/bee [16]
Rainbow trout96-hr LC500.015 mg/L[16]
Daphnia magna48-hr EC500.011 mg/L[16]
Green algae72-hr EC500.016 mg/L[16]
Earthworm (Eisenia fetida)14-day LC50> 1000 mg/kg soil[16]
Environmental Fate Data

This table summarizes the key environmental fate characteristics of the fungicides, including their persistence in soil (DT50 - time for 50% dissipation) and their potential for mobility (Koc - soil organic carbon-water partitioning coefficient).

FungicideSoil Aerobic Metabolism DT50 (days)Aqueous Photolysis DT50 (days)Koc (mL/g)Reference
This compound 198 - 243Rapid1,148 - 2,560[2][17]
Azoxystrobin 11 - 7811 - 14366 - 726
Boscalid 108 - 365Stable279 - 581[6]
Cyprodinil 20 - 600.4 - 13.51679 - 3980[8]
Difenoconazole 149 - 357Stable2,000 - 11,000[9][18]
Fluopyram 169 - 10000.4 - 1.2377 - 569[10]
Propiconazole 40 - 112Stable1,200 - 8,100[13]
Pyraclostrobin 35 - 3230.0626,000 - 16,000[19]
Trifloxystrobin 1.9 - 9.80.7 - 1.31,842 - 2,958[20][21]

Experimental Protocols

The ecotoxicity and environmental fate data presented in this guide are based on standardized test protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency's Office of Chemical Safety and Pollution Prevention (OCSPP). These guidelines ensure that the data generated is reliable and comparable across different studies and substances.

Ecotoxicity Test Protocols
  • OECD 203: Fish, Acute Toxicity Test: This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour period.[16][22][23] Fish are exposed to a range of concentrations of the test substance, and mortality is observed at 24, 48, 72, and 96 hours.[23]

  • OECD 202: Daphnia sp. Acute Immobilisation Test: This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the organisms (EC50) within a 48-hour exposure period.[1][9][24][25][26]

  • OECD 201: Alga, Growth Inhibition Test: This test evaluates the effect of a substance on the growth of freshwater algae.[5][12][20][27][28] The test measures the reduction in algal growth over a 72-hour period to determine the EC50.[5][27]

  • OECD 208: Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test: This guideline assesses the effects of chemicals on seedling emergence and early growth of terrestrial plants.[29][30][31][32][33]

  • OECD 222: Earthworm Reproduction Test: This chronic toxicity test evaluates the effects of a substance on the reproduction and mortality of earthworms over an 8-week period.[7][8][34][35][36]

Environmental Fate Test Protocols
  • OECD 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure: This test determines the potential for a substance to accumulate in fish from water and/or food.[14][37][38][39][40]

  • OECD 307: Aerobic and Anaerobic Transformation in Soil: This guideline is used to determine the rate and route of degradation of a substance in soil under both aerobic and anaerobic conditions, providing the DT50 value.[6][41][42][43][44]

The following diagram illustrates a generalized workflow for ecotoxicity testing based on OECD guidelines.

G cluster_0 Test Substance Preparation cluster_1 Exposure Phase cluster_2 Data Collection & Analysis A Range-finding Test B Definitive Test Concentrations A->B D Exposure to Test Substance (e.g., 48h, 96h, 21d) B->D C Test Organisms (Fish, Daphnia, Algae, etc.) C->D E Observation of Effects (Mortality, Immobilization, Growth Inhibition) D->E F Statistical Analysis (LC50, EC50, NOEC) E->F

Generalized Ecotoxicity Testing Workflow

Modes of Action and Signaling Pathways

Understanding the mode of action of a fungicide is critical to assessing its potential for resistance development and its specificity towards target organisms. The following diagrams illustrate the primary signaling pathways affected by this compound and its alternatives.

This compound: Dihydroorotate Dehydrogenase (DHODH) Inhibition

This compound inhibits the enzyme dihydroorotate dehydrogenase (DHODH), which is a key enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of DNA, RNA, and other cellular components. By blocking this enzyme, this compound deprives the fungal cell of essential building blocks, leading to the cessation of growth and eventual cell death.

G carbamoyl_phosphate Carbamoyl Phosphate + L-Aspartate dihydroorotate Dihydroorotate carbamoyl_phosphate->dihydroorotate ... dhodh Dihydroorotate Dehydrogenase (DHODH) dihydroorotate->dhodh orotate Orotate ump UMP (Uridine Monophosphate) orotate->ump ... dna_rna DNA, RNA, etc. ump->dna_rna This compound This compound This compound->dhodh dhodh->orotate

This compound's Inhibition of DHODH
Chemical Alternatives: Diverse Modes of Action

The chemical alternatives to this compound target different cellular processes, which is important for resistance management through fungicide rotation.

  • Quinone outside Inhibitors (QoIs) (e.g., Azoxystrobin, Pyraclostrobin, Trifloxystrobin): These fungicides inhibit mitochondrial respiration by blocking the Qo site of the cytochrome bc1 complex, thereby preventing ATP synthesis.

G complex_I Complex I coq Coenzyme Q complex_I->coq complex_II Complex II complex_II->coq complex_III Complex III (Cytochrome bc1) coq->complex_III cytochrome_c Cytochrome c complex_III->cytochrome_c complex_IV Complex IV cytochrome_c->complex_IV atp_synthase ATP Synthase complex_IV->atp_synthase atp ATP atp_synthase->atp qoi QoI Fungicides qoi->complex_III

QoI Fungicide Mode of Action
  • Succinate Dehydrogenase Inhibitors (SDHIs) (e.g., Boscalid, Fluopyram): SDHIs also disrupt mitochondrial respiration, but they target Complex II (succinate dehydrogenase), blocking the electron transport chain at an earlier stage than QoIs.

G succinate Succinate complex_II Complex II (Succinate Dehydrogenase) succinate->complex_II fumarate Fumarate complex_II->fumarate coq Coenzyme Q complex_II->coq complex_III Complex III coq->complex_III sdhi SDHI Fungicides sdhi->complex_II

SDHI Fungicide Mode of Action
  • Demethylation Inhibitors (DMIs) (e.g., Difenoconazole, Propiconazole): DMIs inhibit the C14-demethylase enzyme, which is involved in the biosynthesis of ergosterol, a vital component of fungal cell membranes.

G acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene ... lanosterol Lanosterol squalene->lanosterol ... c14_demethylase C14-demethylase lanosterol->c14_demethylase ergosterol Ergosterol cell_membrane Fungal Cell Membrane ergosterol->cell_membrane c14_demethylase->ergosterol dmi DMI Fungicides dmi->c14_demethylase

DMI Fungicide Mode of Action
  • Anilinopyrimidines (APs) (e.g., Cyprodinil): APs are thought to inhibit the biosynthesis of methionine, an essential amino acid, and interfere with the secretion of fungal hydrolytic enzymes required for infection.

G precursors Amino Acid Precursors methionine_synthase Methionine Synthase precursors->methionine_synthase methionine Methionine methionine_synthase->methionine protein_synthesis Protein Synthesis methionine->protein_synthesis hydrolytic_enzymes Hydrolytic Enzymes protein_synthesis->hydrolytic_enzymes ap Anilinopyrimidine Fungicides ap->methionine_synthase

Anilinopyrimidine Fungicide Mode of Action

Biological Alternatives

Biological control agents (BCAs) represent a growing area of interest for sustainable agriculture. These are typically microorganisms that can suppress plant pathogens through various mechanisms.

Bacillus subtilis

Bacillus subtilis is a bacterium that can act as a biofungicide through multiple modes of action:

  • Competition: It can rapidly colonize the plant surface, outcompeting pathogenic fungi for space and nutrients.

  • Antibiosis: It produces a variety of antifungal compounds, including lipopeptides (e.g., iturins, surfactins, and fengycins) and enzymes (e.g., chitinases and glucanases) that can directly inhibit or kill fungal pathogens.

  • Induced Systemic Resistance (ISR): It can trigger the plant's own defense mechanisms, making it more resistant to subsequent pathogen attacks.

G b_subtilis Bacillus subtilis competition Competition for Nutrients and Space b_subtilis->competition antibiosis Production of Antifungal Compounds b_subtilis->antibiosis isr Induced Systemic Resistance (ISR) b_subtilis->isr pathogen Fungal Pathogen competition->pathogen antibiosis->pathogen plant Plant isr->plant plant->pathogen G t_atroviride Trichoderma atroviride mycoparasitism Mycoparasitism t_atroviride->mycoparasitism competition Competition t_atroviride->competition antibiosis Antibiosis t_atroviride->antibiosis enzymes Secretion of Cell Wall Degrading Enzymes mycoparasitism->enzymes pathogen Fungal Pathogen enzymes->pathogen competition->pathogen antibiosis->pathogen

References

Safety Operating Guide

Navigating the Safe Handling of Ipflufenoquin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the safe use, storage, and disposal of the fungicide Ipflufenoquin are outlined below to ensure the safety of researchers and laboratory personnel. This guide provides immediate, procedural, and logistical information to foster a secure research environment.

This compound, a quinoline fungicide, is utilized in agricultural applications to control a variety of fungal diseases on crops like pome fruits and almonds.[1][2] For laboratory professionals, understanding and implementing rigorous safety protocols are paramount to minimizing exposure and ensuring safe handling from receipt to disposal.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, especially in its concentrated or powder form, specific personal protective equipment and engineering controls are essential to prevent direct contact and inhalation.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Protective glovesTo prevent skin contact.
Eye Protection Safety goggles with side-shieldsTo protect eyes from splashes or dust.
Body Protection Impervious clothing, such as a lab coat or coveralls. For agricultural mixing and loading, a long-sleeved shirt and long pants are specified.To protect skin from accidental contact.
Footwear Shoes plus socksTo provide a basic barrier against spills.
Respiratory Protection Suitable respiratorTo be used in areas with inadequate ventilation or when dust or aerosols may be generated.

This table summarizes data from a Safety Data Sheet for this compound and a proposed registration decision document.[3]

Engineering Controls:

  • Work should be conducted in a well-ventilated area.[3]

  • Use of a local exhaust ventilation system is recommended to control airborne dust or aerosols.[3]

  • An accessible safety shower and eye wash station must be readily available in the immediate work area.[3]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Preparation and Precautionary Measures:

  • Before handling, ensure all required PPE is inspected and properly fitted.

  • Verify that the work area is clean and that all necessary handling equipment (e.g., scoops, weigh boats, containers) is readily available.

  • Confirm the location and functionality of the nearest safety shower and eyewash station.[3]

2. Handling the Compound:

  • Avoid the formation of dust and aerosols.[3]

  • Measure and weigh the compound carefully in a designated area, preferably within a ventilated enclosure.

  • Avoid inhalation, and contact with eyes and skin.[3]

3. Storage:

  • Keep the container tightly sealed in a cool, well-ventilated area.[3]

  • Store away from direct sunlight and sources of ignition.[3]

  • Recommended storage temperatures for the powder form are -20°C for up to 3 years and 4°C for up to 2 years.[3]

  • If in a solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[3]

4. Transportation:

  • Shipping at room temperature is acceptable for periods of less than two weeks.[3]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water, removing contact lenses if present. Separate eyelids to ensure adequate flushing and promptly seek medical attention.[3]
Skin Contact Thoroughly rinse the affected skin with plenty of water. Remove contaminated clothing and shoes and seek medical attention.[3]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[3]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]

Spill Response:

  • Evacuate personnel from the immediate spill area.

  • Wear full personal protective equipment, including a respirator, before attempting to clean up the spill.[3]

  • Prevent further leakage or spillage if it is safe to do so.

  • For liquid spills, absorb with a finely-powdered liquid-binding material such as diatomite.

  • Decontaminate surfaces and equipment by scrubbing with alcohol.[3]

  • Collect all contaminated materials into a sealed container for proper disposal.[3]

  • Keep the spilled product away from drains and water courses.[3]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Unused Product: Whenever possible, use up the product according to its intended use rather than disposing of it.[4] If disposal is necessary, follow local, state, and federal regulations for hazardous waste.

  • Empty Containers: Do not reuse empty containers.[4]

  • Contaminated Materials: All materials used to clean up a spill should be treated as hazardous waste and disposed of accordingly.

  • General Guidance: Never pour pesticides down the sink, toilet, or any drain.[4] Contact your local solid waste management authority or environmental agency for specific guidance on disposing of chemical waste.[4]

Exposure and Toxicity Information

According to available safety data, this product contains no substances with established occupational exposure limit values.[3] The toxicological database for this compound is considered adequate for risk assessment purposes.[5] In animal studies, the primary targets of the substance were identified as the teeth, liver, thyroid, hematological system, and intestines in rodents.[5] However, the EPA has concluded that there are no risks of concern for humans based on their scientific assessment.[2]

The following diagram illustrates the workflow for the safe handling of this compound in a laboratory setting.

This compound Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency prep_ppe Don PPE prep_workspace Prepare Workspace prep_ppe->prep_workspace prep_emergency Verify Emergency Equipment prep_workspace->prep_emergency handle_weigh Weigh/Measure prep_emergency->handle_weigh Proceed if Safe handle_transfer Transfer/Use handle_weigh->handle_transfer emergency_spill Spill handle_weigh->emergency_spill post_clean Clean Workspace handle_transfer->post_clean emergency_exposure Exposure handle_transfer->emergency_exposure post_store Store Compound post_clean->post_store post_dispose Dispose of Waste post_clean->post_dispose emergency_fire Fire post_store->emergency_fire

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.